Cox-2-IN-14

Catalog No.
S12884300
CAS No.
M.F
C18H18N4O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cox-2-IN-14

Product Name

Cox-2-IN-14

IUPAC Name

3-cyano-6-ethoxycarbonyl-5-(4-nitrobenzoyl)pyridin-2-olate;dimethylazanium

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C16H11N3O6.C2H7N/c1-2-25-16(22)13-12(7-10(8-17)15(21)18-13)14(20)9-3-5-11(6-4-9)19(23)24;1-3-2/h3-7H,2H2,1H3,(H,18,21);3H,1-2H3

InChI Key

BPWODPJMZWXVOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=N1)[O-])C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].C[NH2+]C

Cox-2-IN-14 mechanism of action COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: COX-2 Inhibition

COX-2 inhibitors are a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) designed to reduce pain and inflammation by selectively targeting the Cyclooxygenase-2 (COX-2) enzyme [1].

  • Core Function of COX Enzymes: Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandins and other prostanoids [2]. These are hormone-like chemicals that cause inflammation, pain, and fever [1].
  • Key Difference Between COX-1 and COX-2:
    • COX-1 is constitutively expressed in most tissues and produces prostaglandins that protect the stomach lining and regulate blood clotting [2] [1].
    • COX-2 is primarily an inducible enzyme, expressed in inflammatory cells like macrophages during inflammation [2] [3]. Its inhibition is responsible for the therapeutic anti-inflammatory and analgesic effects.
  • Selectivity of COX-2 Inhibitors: Drugs like COX-2-IN-14 are designed to preferentially block the COX-2 enzyme, thereby reducing inflammation while minimizing the disruption of the protective prostaglandins produced by COX-1 in the stomach and intestines [1].

Experimental Protocols for Evaluating COX Inhibition

To determine the selectivity and potency of a compound like this compound, researchers use well-established in vitro assays. The following protocol, adapted from a 2024 study, details a method using human whole blood [3].

Human Whole Blood Assay for COX Activity

This method directly measures a drug's ability to inhibit COX-1 and COX-2 enzymes in a physiologically relevant environment.

  • 1. Blood Collection and Preparation:

    • Collect blood from healthy human volunteers who have not taken any medication for at least one week prior.
    • For the COX-1 assay, use blood without an anticoagulant.
    • For the COX-2 assay, collect blood into heparin-containing tubes.
  • 2. Drug Incubation:

    • Prepare serial dilutions of the test compound (e.g., this compound) and a vehicle control (DMSO).
    • Add the drug solutions to the blood samples and incubate at 37°C for 1 hour.
    • For the COX-2 assay, add Lipopolysaccharide (LPS) to the heparinized blood to induce COX-2 expression before incubation.
  • 3. Sample Processing and Analysis:

    • After incubation, centrifuge the samples at 1600g for 10 minutes to obtain the supernatant.
    • Quantify the concentration of specific prostaglandins in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA):
      • COX-1 activity: Measure Thromboxane B2 (TXB2), a stable metabolite of TXA2 [3].
      • COX-2 activity: Measure Prostaglandin E2 (PGE2).
  • 4. Data Calculation:

    • Calculate the percentage inhibition for each enzyme at various drug concentrations.
    • Use logistic regression analysis to determine the IC₅₀ values (the concentration required for 50% inhibition) for COX-1 and COX-2.
    • The COX-2/COX-1 selectivity ratio is calculated from the IC₅₀ values, indicating the compound's preference for COX-2.

The workflow for this assay is summarized in the diagram below.

G cluster_prep 1. Blood Collection & Preparation cluster_inc 2. Drug Incubation cluster_analysis 3. Sample Processing & Analysis cluster_calc 4. Data Calculation Start Start Human Whole Blood Assay Blood Collect blood from volunteers Start->Blood COX1_prep COX-1 Assay: No anticoagulant Blood->COX1_prep COX2_prep COX-2 Assay: Heparin tube + LPS induction Blood->COX2_prep Incubate Incubate with drug (37°C for 1 hour) COX1_prep->Incubate COX2_prep->Incubate Centrifuge Centrifuge at 1600g for 10 minutes Incubate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant ELISA Quantify prostanoids by ELISA Supernatant->ELISA ELISA_COX1 COX-1: Measure TXB2 ELISA->ELISA_COX1 ELISA_COX2 COX-2: Measure PGE2 ELISA->ELISA_COX2 IC50 Calculate IC₅₀ values ELISA_COX1->IC50 ELISA_COX2->IC50 Selectivity Determine COX-2/COX-1 Selectivity Ratio IC50->Selectivity

Quantitative Data from Comparative Studies

Although specific data for this compound is unavailable, the table below illustrates the type of quantitative data researchers collect, showing the variation in potency and selectivity among common NSAIDs. The data is derived from a 2024 study that calculated inhibition rates at the maximum plasma concentration (Cmax) of clinical doses [3].

Table: COX Inhibition Profiles of Selected NSAIDs at Clinical Dose Cmax [3]

Drug (Formulation) Clinical Dose COX-1 Inhibition at Cmax COX-2 Inhibition at Cmax
Celecoxib (Oral) 100 mg Not Specified ~40%
Diclofenac Sodium (Oral) 25 mg >80% ~100%
Diclofenac Sodium (Systemic Patch) 100 mg <80% >80%
Ibuprofen (Oral) 200 mg Not Specified >50%
Etodolac (Oral) 200 mg Not Specified >50%

This table highlights a key concept: different formulations of the same active ingredient (like diclofenac) can have distinct inhibition profiles, which explains their differing side effect rates [3].

Research Context and Further Directions

The interest in COX-2 inhibitors extends far beyond pain management. Current research explores their potential in:

  • Cancer Therapy and Immuno-oncology: COX-2 is overexpressed in many cancers. The COX-2/PGE₂ pathway creates an immunosuppressive tumor microenvironment by inhibiting T-cell infiltration, impairing natural killer (NK) cell function, and inducing myeloid-derived suppressor cells (MDSCs). Combining COX-2 inhibitors with immunotherapy is an active area of research to reverse this resistance [4].
  • Epilepsy Management: Preclinical evidence suggests that COX-2 is induced during seizures and may contribute to neuroinflammation and pharmacoresistance. Inhibiting COX-2 is being investigated as a potential strategy to manage epilepsy [5].
  • Overcoming Chemoresistance: In aggressive cancers like glioblastoma (GBM), the COX-2/PGE₂ axis helps tumor cells resist chemotherapy (e.g., Temozolomide) by activating antioxidant defenses. Combining COX-2 inhibitors like celecoxib with standard therapy can disrupt this protective system and restore drug sensitivity [6].

References

Cox-2-IN-14 pyrrole core structure analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Pyrrole Moiey in COX Inhibitor Design

The pyrrole ring serves as a versatile template for developing anti-inflammatory drugs. Research indicates that substituting the pyrrole ring at the 3- and 4-positions with specific aromatic groups is a key strategy for creating potent inhibitors [1].

  • Structural Analogs and Template: The 1,2-diarylpyrrole structure is a known scaffold for selective COX-2 inhibition [1]. Furthermore, structures combining a 3-aroyl group and a 4-aryl group on the pyrrole ring (forming an "aryl-aroyl-pyrrole" system) have been investigated to create balanced COX-1/COX-2 inhibitors [1]. This balanced inhibition may offer an improved therapeutic profile by providing effective anti-inflammatory action while potentially mitigating the cardiovascular risks associated with highly selective COX-2 inhibitors [1].
  • Role of Substituents: The nature of the substituents on the pyrrole core is critical for potency and selectivity. The search for optimal compounds involves synthesizing and testing derivatives with various groups at the N-1 position and modifying the aryl rings [1].

Key Experimental Methodologies

The following table summarizes core experimental protocols used to evaluate pyrrole-based COX inhibitors.

Experimental Goal Detailed Methodology & Assay Type
In Vitro COX Inhibition Intact cell assay: Use bovine blood platelets as a source of COX-1. Incubate cells with test compounds, then stimulate with calcium ionophore A23187. Quantify prostaglandin E2 (PGE2) production via HPLC. Calculate IC50 values using non-linear regression (e.g., GraFit software) [1].

| Binding Interaction Analysis | Isothermal Titration Calorimetry (ITC): Titrate a solution of the COX-2 enzyme into a solution of the inhibitor. Measure the heat change with each injection to determine the association constant (Ka), and changes in enthalpy (ΔH) and entropy (ΔS) [2]. NMR Spectroscopy: Record 1H NMR spectra of the inhibitor with incremental addition of COX-2. Observe changes in chemical shifts (δ) and signal intensity of specific protons (e.g., NH, aromatic H) to identify binding interactions [2]. | | In Vivo Efficacy | Carrageenan-Induced Inflammation: Administer the compound (e.g., 10 mg kg-1) to rats. Induce paw edema by subplantar injection of carrageenan. Measure paw volume at regular intervals to quantify anti-inflammatory activity [2]. |

Research Workflow for Pyrrole-Based COX-2 Inhibitors

The diagram below outlines the logical workflow for the design and experimental validation of these compounds, integrating the structural and methodological information above.

G Start Start: Pyrrole Core Template SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Molecular Design (3,4-Diaryl Substitution) SAR->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro COX-1/COX-2 Enzyme Inhibition Assay Synthesis->InVitro Binding Biophysical Binding Studies (ITC, NMR) InVitro->Binding Potent Compound InVivo In Vivo Efficacy Models (e.g., Carrageenan-Induced Edema) Binding->InVivo Confirmed Binder Data Data Analysis & Lead Optimization InVivo->Data Data->Design Iterative Cycle

Diagram of the iterative research and development cycle for pyrrole-based COX-2 inhibitors.

A Note on Compound Identification and Next Steps

The term "COX-2-IN-14" appears to be a specific identifier, likely from a commercial supplier or a particular research paper. To find a dedicated analysis, I suggest you:

  • Consult Chemical Databases: Search for "this compound" on platforms like PubChem or ChEMBL to find its canonical structure and published bioactivity data [3].
  • Review Patent Literature: This compound may be described in a patent, which would provide detailed synthetic routes and biological data.

References

Cox-2-IN-14 binding affinity COX-2 active site

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of COX-2 Selective Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). A key to designing selective COX-2 inhibitors lies in understanding the structural differences in their active sites [1] [2].

  • The Selectivity Pocket: Although COX-1 and COX-2 share about 60-65% amino acid sequence identity and have largely superimposable structures, a single amino acid difference in the active site is a major determinant of selectivity [1] [2].
    • In COX-1, position 523 is occupied by a bulky isoleucine (Ile523) residue, which sterically hinders the binding of larger inhibitors.
    • In COX-2, this position is a smaller valine (Val523). This substitution creates approximately 20% more space in the active site region, allowing it to accommodate bulky substituents found in selective inhibitors [1] [2].
  • Additional Stabilizing Interactions: The COX-2 active site also features a characteristic region for hydrogen bond formation, which selective inhibitors can exploit for tighter binding [2]. The flexibility of the helical residues at the entrance of the enzyme also plays a role in the time-dependent, long-residence binding of some selective inhibitors [1].

Experimental Protocols for Evaluating Binding Affinity

Researchers use a combination of biophysical, biochemical, and computational techniques to characterize how a potential drug binds to its target. The following table summarizes key experiments that would be used to profile a compound like COX-2-IN-14.

Method Primary Measured Parameters Key Technical Requirements
Isothermal Titration Calorimetry (ITC) [3] Association constant (Ka), Gibbs free energy change (ΔG), enthalpy change (ΔH), entropy change (ΔS) Protein (e.g., COX-2) and ligand samples in suitable buffer; measures heat released/absorbed during binding.
Cyclooxygenase Inhibition Assay [2] Half-maximal inhibitory concentration (IC50) for COX-1 and COX-2; Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) Purified COX-1 and COX-2 enzymes, substrate (e.g., arachidonic acid), means to detect product formation (e.g., fluorescence, colorimetry).
UV-Visible Spectral Studies [3] Binding constant (Ka) UV-Vis spectrophotometer; analysis of spectral changes (e.g., hypochromic shift) upon ligand-protein interaction.
NMR Chemical Shift & Relaxation [3] Chemical shift perturbations, relaxation rates (T1) High-field NMR spectrometer; analysis of signal intensity and position changes for ligand protons upon binding to protein.
Molecular Docking [1] [4] [2] Binding pose, predicted binding affinity, specific molecular interactions (H-bonds, hydrophobic contacts) 3D structure of target (e.g., PDB ID: 1CX2), docking software, molecular visualization tools.

The workflow for these studies often follows a logical sequence, from in silico prediction to experimental validation, as illustrated below.

G cluster_silico In Silico Analysis cluster_vitro In Vitro Validation cluster_integrate Data Integration Start Study Objective: Characterize COX-2 Inhibitor MD Molecular Docking Start->MD MD_Out Output: Predicted Binding Pose & Affinity MD->MD_Out EnzAssay Enzyme Inhibition Assay MD_Out->EnzAssay Guides experimental design & hypothesis Enz_Out Output: IC₅₀ and Selectivity Index EnzAssay->Enz_Out ITC ITC & Biophysical Studies Enz_Out->ITC Confirms inhibitory potential ITC_Out Output: Binding Constant (Kₐ) & Thermodynamics ITC->ITC_Out Integrate Correlate & Validate Computational Model ITC_Out->Integrate Final Comprehensive Binding Affinity Profile Integrate->Final

Experimental workflow for COX-2 inhibitor characterization

Computational Analysis of the COX-2 Active Site

Molecular docking is a critical computational tool for rational drug design. It helps visualize how a ligand fits into the enzyme's binding pocket and predicts the key interactions that confer stability and selectivity [1] [4].

The diagram below maps the key residues in the COX-2 active site that are involved in binding selective inhibitors, based on crystallographic and computational studies.

Key residues and interactions in the COX-2 active site

How to Proceed When Data is Limited

  • Search for Structural Analogues: Look for studies on compounds with similar chemical structures. Their reported binding modes and affinity data can serve as excellent proxies [5] [2].
  • Consult Specialized Databases: Access commercial compound catalogs from chemical suppliers or dedicated pharmacology databases, which sometimes contain proprietary data not found in general scientific literature.
  • Consider Molecular Modeling: If you have the chemical structure of this compound, you can perform your own molecular docking studies against a COX-2 crystal structure (e.g., PDB ID 1CX2) to generate a theoretical binding profile [1] [4].

References

Cox-2-IN-14 SAR structure-activity relationships

Author: Smolecule Technical Support Team. Date: February 2026

A Novel Selective COX-2 Inhibitor: A Case Study

A 2024 study designed and synthesized a new series of compounds intending to create selective COX-2 inhibitors through structural modification of diclofenac and celecoxib [1]. The most promising compound from this series was 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (referred to as VIIa in the paper) [1].

The quantitative biological data for this compound is summarized in the table below.

Assay Parameter Value for Compound VIIa Value for Celecoxib (Reference)
COX-2 Inhibition (IC₅₀) 0.29 µM [1] 0.42 µM [1]
Selectivity Index (COX-2 vs. COX-1) 67.24 [1] 33.8 [1]
In Vitro Anti-inflammatory (IC₅₀) 0.54 µM [1] 0.89 µM [1]
In Vitro Anti-inflammatory (% Inhibition) 93% [1] 94% [1]

Key Structural Insights and Challenges:

  • SAR Rationale: The high selectivity of compound VIIa is attributed to its molecular structure, which allows it to fit into and bind with the larger active site cavity of COX-2 more favorably than with COX-1 [1]. Molecular docking studies confirmed its high binding affinity toward the COX-2 enzyme [1].
  • Bioavailability Challenge: Despite excellent in vitro results, compound VIIa showed indications of poor in vivo activity, primarily due to low aqueous solubility [1].
  • Nanotechnology Solution: To overcome this, researchers successfully incorporated the drug into niosomal nanocarriers. The resulting formulation had a particle size below 200 nm, high drug entrapment efficiency, and demonstrated a significantly improved drug release profile compared to the pure drug [1].

Structural Principles of Selective COX-2 Inhibition

The selectivity of inhibitors for COX-2 over COX-1 is governed by key structural differences in their active sites. The following diagram illustrates the workflow for developing a selective inhibitor, taking into account these structural constraints.

G Start Start: Drug Design KeyDiff Key Difference: Ile-523 in COX-1 vs. Val-523 in COX-2 Start->KeyDiff COX1 COX-1 Active Site Selective Molecule fits in COX-2 but is blocked from COX-1 COX1->Selective COX2 COX-2 Active Site COX2->Selective Design Design Molecule with Bulky Side Group KeyDiff->Design Design->COX1  Does not fit Design->COX2  Fits perfectly Result Achieved Selective COX-2 Inhibition Selective->Result

Diagram 1: The basis for COX-2 selectivity lies in designing molecules that exploit the Val-523 residue, which creates a larger, more accessible active site pocket in COX-2 compared to COX-1 [2].

Methodologies for Evaluating COX-2 Inhibitors

The following table outlines the core experimental protocols used to assess the activity and potential of new COX-2 inhibitors, as seen in recent studies [1] [3].

Assay Type Detailed Experimental Protocol Key Outcome Measured
In Vitro COX Inhibition Uses a COX Inhibitor Screening Kit. The assay measures the peroxidase component of the COX enzyme by tracking the conversion of a chromogenic substrate. Test compounds are incubated with the enzyme and arachidonic acid [3]. IC₅₀ value (concentration for 50% enzyme inhibition) and Selectivity Index (ratio of COX-1 IC₅₀ to COX-2 IC₅₀).
In Vitro Anti-inflammatory Murine macrophage (RAW 264.7) cells are stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation. Test compounds are added, and the concentration of Nitric Oxide (NO) in the supernatant is measured using the Griess reaction [3]. IC₅₀ value for inhibition of NO production.
Molecular Docking The 3D crystal structure of COX-2 (e.g., from PDB) is prepared. The test compound's structure is energy-minimized and then docked into the enzyme's active site using software like AutoDock Vina to simulate binding [1]. Binding affinity (kcal/mol), specific interactions with amino acids (e.g., H-bonds, hydrophobic contacts).
Protein Denaturation Assay An in vitro model where albumin (e.g., from egg or bovine serum) is subjected to heat or chemicals to induce denaturation in the presence and absence of the test compound [1]. Percentage inhibition of protein denaturation.
Solubility & Bioavailability Enhancement The thin-film hydration technique is used: (1) Drug and surfactant are dissolved in organic solvent, (2) Solvent is evaporated to form a thin film, (3) Film is hydrated with aqueous buffer to form niosomes, (4) Niosomes are characterized for size and drug release profile [1]. Particle size (via DLS), Entrapment Efficiency (%), and in vitro drug release profile.

Modern Approaches in COX-2 Drug Discovery

Beyond traditional methods, modern drug discovery heavily relies on computational approaches:

  • QSAR Modeling: Machine learning models are now used to classify the bioactivity of molecules for COX-2 inhibition. These models use chemical descriptors (like PubChem Fingerprints) and algorithms such as eXtreme Gradient Boosting (XGBoost) to predict activity with high accuracy, helping to prioritize compounds for synthesis [4].
  • Molecular Hybridization: This is a common strategy to design novel compounds. It involves combining pharmacophores from different bioactive scaffolds to create a single hybrid molecule with improved efficacy. For example, recent research has fused the oxindole core with α,β-unsaturated ketone fragments to discover new anti-inflammatory leads [3].

References

Comparison of COX-2-Targeted Fluorescent Probe Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key design approaches and their characteristics as found in recent scientific literature.

Probe / Approach Name Core Scaffold / Fluorophore Type Key Design Features Target / Application Key Findings / Performance
Indomethacin-based Probes [1] [2] Various (e.g., classic organic dyes) Conjugation of fluorophore to the COX-2 inhibitor Indomethacin. COX-2 enzyme [1] Selective uptake in COX-2-expressing cells; enables fluorescence imaging in animal models of inflammation and cancer [1].
Celecoxib-based Probes [2] Various (e.g., classic organic dyes) Conjugation of fluorophore to the COX-2 inhibitor Celecoxib. COX-2 enzyme [2] Used for specific detection of COX-2 in cells and animals.

| Near-IR AIE Probes (YL-181, YL-186) [2] | Quinoline-malononitrile (AIEgen) | D-π-A structure with Triphenylamine donor; conjugated to Celecoxib (YL-181) or Indomethacin (YL-186). | Cancer cell imaging (via COX-2) [2] | NIR emission (>650 nm) Large Stokes shift AIE properties resist ACQ High specificity and contrast in cancer cells [2]. | | General AIE Luminogens (AIEgens) [2] | Quinoline-malononitrile and others | Aggregation-Induced Emission (AIE): Overcomes ACQ; fluorescence enhances in aggregated state. | Bioimaging in dense biological matrices [2] | Superior to ACQ-prone dyes; maintains or enhances fluorescence in high-density environments [2]. |

Experimental Workflow for Probe Development and Validation

Research into COX-2 fluorescent probes follows a systematic pathway from design to validation. The diagram below outlines the key stages of this process.

workflow cluster_design Design & Synthesis Phase cluster_vitro In Vitro Validation cluster_cell Cellular Assays cluster_vivo In Vivo Application start Probe Design & Synthesis in_vitro In Vitro Validation start->in_vitro Chemical Characterization cellular Cellular Assays in_vitro->cellular Specificity & Affinity Confirmed in_vivo In Vivo Imaging cellular->in_vivo Cellular Target Engagement Shown design1 Select Targeting Motif (e.g., Indomethacin, Celecoxib) design2 Select Fluorophore (e.g., NIR Dye, AIEgen) design3 Chemical Conjugation vit1 Spectroscopic Analysis (Absorption/Emission, Stokes Shift) vit2 Inhibition Assay with Purified COX-2 Enzyme vit3 Selectivity vs COX-1 cell1 Fluorescence Microscopy in COX-2(+) vs COX-2(-) Cells cell2 Competition with Unlabeled Inhibitors cell3 Cytotoxicity & Uptake Studies vivo1 Animal Models of Inflammation or Cancer vivo2 Fluorescence Imaging (High Contrast in Target Tissue)

Experimental workflow for developing and validating COX-2-targeted fluorescent probes.

Based on the search results, here are the detailed methodologies for key experiments:

  • In Vitro Inhibition Assay: COX-2 inhibition is measured by incubating purified human COX-2 enzyme with the probe. Enzyme activity is quantified by monitoring the conversion of [1-¹⁴C]-arachidonic acid to radiolabeled prostaglandin products using thin-layer chromatography (TLC) and a radioactivity scanner. Specificity is confirmed by testing against the COX-1 isoform [1].

  • Cellular Imaging and Selectivity: Cells expressing COX-2 (e.g., LPS-activated macrophages or cancer cell lines like 1483 HNSCC) are incubated with the probe (e.g., 200 nM for 30 minutes). For blocking experiments, cells are pre-treated with high-affinity inhibitors like Celecoxib (5 µM) or Indomethacin (10 µM). After washing, imaging is performed using fluorescence microscopy or confocal microscopy to confirm specific, blockable accumulation [1].

  • In Vivo Fluorescence Imaging: Animal models of inflammation or cancer receive the probe via intraperitoneal or intravenous injection. After a suitable circulation time, fluorescence imaging is performed. Specificity is rigorously confirmed using control animals with genetic deletions of COX-2 or pre-dosing with unlabeled COX-2 inhibitors to block the probe's target site [1].

Key Technical Insights for Researchers

  • The AIE Advantage is Critical: Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ), which limits performance. Probes built on Aggregation-Induced Emission (AIE) scaffolds, like the quinoline-malononitrile core, overcome this. They exhibit enhanced fluorescence in aggregated states, leading to higher signal intensity, better photostability, and superior signal-to-noise ratio in dense biological environments like tumors [2].

  • NIR and Large Stokes Shifts are Desirable: Effective probes for biomedical imaging often emit in the Near-Infrared (NIR) region (>650 nm), which allows for deeper tissue penetration and reduces background autofluorescence. A large Stokes shift (difference between absorption and emission maxima) is also highly beneficial as it minimizes spectral cross-talk and simplifies signal detection [2].

  • Validation is Key for Credibility: High-quality studies do not just show that a probe accumulates in target cells. They conclusively prove that this accumulation is due to specific binding to COX-2 by using genetic knockout models and pharmacological competition experiments with established inhibitors [1].

References

Cox-2-IN-14 synthesis and chemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Related Chemical Scaffolds & Synthesis Workflows

While Cox-2-IN-14 itself is not detailed, researchers are actively developing other selective COX-2 inhibitors. The synthesis of these compounds often follows a multi-step pathway, as illustrated in the workflow below.

G Start Start: Gewald's Reaction A Synthesize core structure (e.g., aminocarbonitrile thiophene) Start->A B Form pyrimidine ring via reaction with nitriles A->B C Purification (Recrystallization or Column Chromatography) B->C D Structural Confirmation (NMR, MS, X-ray Crystallography) C->D End Final Compound D->End

Diagram note: A generalized synthesis workflow for fused pyrimidine COX-2 inhibitors, adaptable for novel compounds [1].

One prominent scaffold is the 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine [1]. Key structural features for COX-2 inhibition include:

  • A hydrophobic group (alkyl or aryl) at the 2-position.
  • Key functional groups at the 4-position, such as a free amino, amido, sulfonamido, or urea group.

Experimental Protocols for Key Analyses

For the characterization of new COX-2 inhibitors, the following experimental protocols are standard in the field.

In Vitro COX Inhibition Assay

This assay measures a compound's ability to directly inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Source: Human recombinant COX-2 and COX-1 (often from sheep) [2] [1].
  • Procedure: The enzyme is activated with a cofactor solution. Test compounds at various concentrations are incubated with the enzyme, and the reaction is initiated by adding a substrate (e.g., arachidonic acid). Catalytic activity is measured by monitoring the appearance of a specific product over time using a spectrophotometer [2].
  • Data Analysis: The percentage inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting inhibition against sample concentration [2].
Molecular Docking

This computational method predicts how a compound binds to the active site of the COX-2 enzyme.

  • Protein Structure: The crystal structure of COX-2 (e.g., PDB ID 5IKR) is used [1].
  • Procedure: The compound's 3D structure is docked into the COX-2 active site. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues like Arg120, Tyr355, Ser530, and Arg513 are analyzed to understand selectivity and potency [2] [1].

Quantitative Data from Related Potent Inhibitors

The table below summarizes quantitative data for highly active compounds from recent studies, which can be used as benchmarks.

Compound ID / Scaffold COX-2 IC₅₀ Selectivity Index (COX-2/COX-1) Key Characterization Methods
(S)-3a (Acridone-indole hybrid) [3] 0.6 nM 1666 ITC, UV-Vis, NMR, HRMS, In vivo anti-inflammatory assays
R3 (Sulphonyl hydrazide) [2] 0.84 µM Not specified (^1)H NMR, (^{13})C NMR, MTT assay, In vivo paw edema
Compound 9 (Pyrazole derivative) [4] 0.26 µM 192.3 NMR, HRMS, Molecular docking, In vivo anti-inflammatory assays

A Proposed Path for Your Research

To obtain information on this compound specifically, you could:

  • Search Patent Databases: Technical details for specific experimental compounds are often disclosed in patent applications before appearing in journal articles.
  • Contact Suppliers: Companies that sell the compound for research purposes (e.g., MedChemExpress, Selleckchem) may provide datasheets with characterization data, synthetic routes, or bioactivity profiles upon request.
  • Consult Related Literature: Deeply investigate the most similar chemical classes mentioned, particularly the pyrimidine and pyrazole derivatives, as the synthesis and characterization will be highly analogous [4] [1].

References

Cox-2-IN-14 assay protocols COX-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

COX-2 Inhibition Assay: A Detailed Protocol

This protocol is primarily adapted from a 2024 study that evaluated the COX inhibitory activity of various NSAIDs using a human whole blood assay [1]. This method is recognized for its physiological relevance.

Primary Equipment and Reagents
  • Equipment: Microcentrifuge, CO₂ incubator, microplate reader (for ELISA), sterile tissue culture hood, pipettes and tips, sterile tubes (with and without anticoagulant).
  • Reagents:
    • Drug(s) for testing (e.g., Cox-2-IN-14, reference inhibitors like Celecoxib or SC-558).
    • Dimethyl sulfoxide (DMSO) for drug solubilization.
    • Heparin sodium as an anticoagulant.
    • Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).
    • Calcium ionophore (e.g., A23187) for COX-1 assay.
    • Commercial ELISA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).
    • Acetylsalicylic acid (ASA) as a control.
    • Phosphate Buffered Saline (PBS).
Sample Preparation and Drug Treatment
  • 2.1 Blood Collection: Collect fresh human whole blood from healthy, consented volunteers who have not taken any medication for at least one week. Use heparin-coated tubes for the COX-2 assay and no anticoagulant for the COX-1 assay [1].

  • 2.2 Drug Preparation:

    • Prepare a stock solution of this compound in DMSO. A series of working concentrations should be prepared by diluting the stock in PBS or saline. The final concentration of DMSO in the blood should not exceed 0.1-1% to maintain cell viability [1].
    • Include controls: a vehicle control (DMSO only), a positive control (e.g., a known COX-2 inhibitor like Celecoxib), and a blank (blood only).
  • 2.3 Incubation:

    • For COX-1 Activity: Add 5 µL of the drug solution or control to 1 mL of anticoagulant-free blood in a sterile tube. Mix by inversion and incubate at 37°C for 1 hour. During this time, clotting will occur, triggering thromboxane production via COX-1 in platelets [1].
    • For COX-2 Activity: Add 5 µL of the drug solution or control to 1 mL of heparinized blood. Add LPS (e.g., 1 µg/mL final concentration) to induce COX-2 expression. Mix and incubate at 37°C for 24 hours [1] [2].
Sample Processing and Analysis
  • 3.1 Centrifugation: After incubation, centrifuge all tubes at 1600g for 10 minutes to obtain cell-free serum (from clotted blood) or plasma (from heparinized blood) [1].
  • 3.2 Prostaglandin Quantification:
    • COX-1 Inhibition: Transfer the supernatant (serum) to a new tube. Use a commercial TXB₂ ELISA kit to quantify TXB₂ levels. TXB₂ is the stable hydrolysis product of Thromboxane A₂ (TXA₂), which is produced primarily by platelet COX-1 [1].
    • COX-2 Inhibition: Transfer the supernatant (plasma) to a new tube. Use a commercial PGE₂ ELISA kit to quantify PGE₂ levels. PGE₂ is a major prostaglandin produced by COX-2 in response to inflammatory stimuli like LPS [1] [3].
Data Calculation and Analysis
  • 4.1 Calculate Percentage Inhibition:
    • For each drug concentration, calculate the percentage inhibition of COX-1 or COX-2 activity using the formula: % Inhibition = [1 - (TXB₂ or PGE₂ level in drug-treated sample / TXB₂ or PGE₂ level in vehicle control)] × 100
  • 4.2 Determine IC₅₀ Values:
    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) analysis in software like GraphPad Prism to plot the % inhibition against the log of the drug concentration.
    • The IC₅₀ is the concentration of the inhibitor that reduces COX activity by 50%. Some studies also calculate IC₈₀ for a more complete inhibition profile [1].
  • 4.3 Calculate Selectivity Index (SI):
    • The COX-2 selectivity of a compound is expressed as the ratio: SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2 [2] [4].

Key Quantitative Data from Literature

The table below summarizes data from a recent study on established NSAIDs for reference and comparison [1].

Drug Clinical Dose (mg) Cmax (ng/mL) COX-1 Inhibition at Cmax (%) COX-2 Inhibition at Cmax (%) Key Finding
Diclofenac (Oral) 25-50 ~1000-2000 >80% ~100% High efficacy but high GI risk [1]
Diclofenac (Transdermal) ~135 (total dose) ~14-20 Below IC₈₀ Above IC₈₀ Efficacious with lower GI risk [1]
Celecoxib 100 ~210 Low ~40% Sub-analgesic threshold at low dose [1]
Celecoxib 200 ~710 Low >80% Reaches analgesic threshold [1]
Ibuprofen 200 ~24000 >80% >80% Non-selective inhibition [1]
Flurbiprofen 40 ~7000 >80% >80% Non-selective inhibition [1]
Etodolac 200 ~16000 >80% >80% Non-selective inhibition [1]

Experimental Workflow and Signaling Pathway

The following diagrams outline the core experimental workflow and the biological context of COX-2 signaling.

G Start Start: Collect Human Whole Blood A Divide into Tubes: - No anticoagulant (COX-1) - Heparin (COX-2) Start->A B Add Test Compound (this compound) and Controls A->B C1 COX-1 Pathway: Incubate 1h at 37°C (Spontaneous clotting) B->C1 C2 COX-2 Pathway: Add LPS inducer Incubate 24h at 37°C B->C2 D1 Centrifuge Collect Serum C1->D1 D2 Centrifuge Collect Plasma C2->D2 E1 Quantify TXB₂ via ELISA D1->E1 E2 Quantify PGE₂ via ELISA D2->E2 F Analyze Data: Calculate IC₅₀ and Selectivity Index E1->F E2->F End Protocol Complete F->End

Diagram 1: Experimental workflow for the human whole blood COX inhibition assay.

G Start Inflammatory Stimulus (e.g., LPS, Cytokines) B Phospholipase A₂ Activation Start->B Induces A Membrane Phospholipids A->B Hydrolyzes C Arachidonic Acid (AA) Release B->C D COX-2 Enzyme (Induced/Upregulated) C->D Substrate for E PGG₂ → PGH₂ D->E Catalyzes F Cell-Specific Synthases E->F G Prostaglandins (PGE₂) and Thromboxanes F->G H Inflammatory Effects: Pain, Fever, Edema G->H

Diagram 2: The COX-2 signaling pathway in inflammation. COX-2 inhibitors like this compound block the conversion of AA to prostanoids [2] [3] [5].

Critical Considerations for Researchers

  • Compound-Specific Optimization: The provided protocol is a general guide. Parameters such as drug concentration range, incubation time with blood, and LPS concentration for induction may require optimization for this compound based on its solubility and predicted potency.
  • Structural Basis for Selectivity: The selectivity of COX-2 inhibitors arises from a single amino acid difference in the active site (Valine-523 in COX-2 vs. Isoleucine-523 in COX-1), which creates a larger secondary pocket for selective inhibitors to bind [2] [4] [6]. This is a key point for structure-activity relationship (SAR) discussions.
  • Interpreting IC₅₀ and Cmax: For translational research, compare the calculated IC₅₀ and IC₈₀ values with the achievable plasma concentration (Cmax) of the drug. A formulation can be effective if its Cmax reaches the IC₅₀ for COX-2 (analgesic effect) while remaining below the IC₈₀ for COX-1 (to minimize side effects), as demonstrated by diclofenac transdermal patches [1].

References

A Framework for Determining COX-2 Inhibitor Treatment Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

When a specific concentration for a research compound is not published, determining an effective and non-toxic dose range for cell culture experiments requires a systematic, empirical approach. The following workflow outlines the key steps, from initial planning to final application.

G Start Start: Identify Research Compound L1 Literature Review - Check vendor data sheets - Find analogs (e.g., Celecoxib) - Review similar biological pathways Start->L1 L2 Pilot Cytotoxicity Assay (MTT) - Broad concentration range (e.g., 1 nM - 100 µM) - Establish baseline viability L1->L2 D1 IC50/EC50 Determined? L2->D1 D1:s->L2:n No L3 Define Working Range - Use 0.1x to 10x IC50/EC50 - Include vehicle control D1->L3 Yes L4 Apply in Functional Assays - Proliferation & Apoptosis - Protein & Gene Expression - Metabolic Activity L3->L4 End Establish Final Protocol L4->End

Proposed Experimental Protocol for COX-2 Inhibitor Studies

Based on the research principles illustrated in the workflow and common practices in cell-based pharmacology, you can design your experimental plan using the following template. The concentrations are illustrative starting points that must be optimized for your specific cell system and research question.

Table 1: Proposed Experimental Setup for COX-2 Inhibitor Treatment

Parameter Details & Considerations Example / Suggested Range
Cell Lines Select based on COX-2 expression level (inducible vs. constitutive). Common in cancer research [1] [2]. Colorectal cancer (e.g., Caco-2, SW620), ovarian cancer, or monocyte/macrophage (e.g., THP-1) lines.
Treatment Duration Depends on the biological endpoint (e.g., gene expression vs. phenotypic change). 24 - 72 hours [2] [3].
Suggested Concentration Range A wide range is crucial for initial dose-finding. Start with a 6-8 point serial dilution. 1 nM - 100 µM (A practical starting range for many small molecule inhibitors).
Vehicle Control Essential for ruling out solvent effects on cell viability. DMSO (Keep concentration constant and low, typically ≤0.1%).
Positive Control Validates the experimental system. A known COX-2 inhibitor like Celecoxib (e.g., 10-50 µM) [4].

Detailed Methodologies for Key Experiments

Here are detailed protocols for the core experiments referenced in the workflow and table, adapted from established cell biology methods and the search results [1] [2] [3].

MTT Cytotoxicity Assay
  • Purpose: To determine the IC50 value of Cox-2-IN-14—the concentration that reduces cell viability by 50%.
  • Procedure:
    • Seed cells in a 96-well plate at a density of 3,000 - 5,000 cells per well and allow them to adhere overnight.
    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
    • Treat cells with the diluted compounds for 24-72 hours.
    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
    • Carefully remove the medium and solubilize the formed formazan crystals with DMSO.
    • Measure the absorbance at 570 nm using a plate reader. Calculate cell viability relative to the vehicle control.
Gene Expression Analysis via qRT-PCR
  • Purpose: To measure changes in the expression of COX-2 and related genes (e.g., TROP2, DUSP4) in response to treatment [2].
  • Procedure:
    • Treat cells in a 6-well plate with your selected concentrations of this compound.
    • Extract total RNA using a commercial kit (e.g., TRIzol) according to the manufacturer's protocol.
    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
    • Perform qRT-PCR using gene-specific primers (e.g., for PTGS2/COX-2) and a SYBR Green master mix.
    • Analyze data using the 2^(–ΔΔCt) method, normalizing the expression of your target genes to a housekeeping gene like β-actin.
Protein Expression Analysis via Western Blot
  • Purpose: To confirm changes in COX-2 protein levels.
  • Procedure:
    • Lyse treated cells in RIPA buffer supplemented with protease inhibitors.
    • Measure protein concentration using a BCA assay.
    • Separate proteins (e.g., 20-40 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA for 1 hour.
    • Incubate with primary antibodies (e.g., anti-COX-2) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
    • Visualize bands using a chemiluminescence detection system on an imaging instrument.

Key Considerations for Your Research

  • Cell Line Variability: The effective concentration can vary dramatically between different cell lines due to differences in permeability, metabolism, and basal COX-2 pathway activity [2]. Always perform a pilot assay on your specific model.
  • Validating Your System: Before using this compound, it is good practice to validate that your cell model responds to a known stimulus. You could induce COX-2 expression with a pro-inflammatory cytokine like IL-1β and confirm inhibition with your compound or a standard like Celecoxib.
  • Mechanistic Insight: To provide a more comprehensive understanding of your inhibitor's action, consider measuring downstream products of COX-2 activity, such as Prostaglandin E2 (PGE2), in your cell culture supernatants using an ELISA [1] [3].

References

Cox-2-IN-14 in vitro cancer cell proliferation assays

Author: Smolecule Technical Support Team. Date: February 2026

COX-2 in Cancer and Therapeutic Targeting

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, playing a key role in inflammation and cancer progression [1] [2]. In cancer biology, COX-2 overexpression is frequently observed in various malignancies including colorectal, breast, and pancreatic cancers, where it correlates with poor prognosis [1]. COX-2 promotes tumorigenesis through multiple mechanisms: stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis, and enhancing metastatic potential [1] [3].

The COX-2/PGE2 pathway has been identified as a promising therapeutic target in oncology. Epidemiological studies indicate that regular use of non-steroidal anti-inflammatory drugs (NSAIDs) reduces the risk of several cancers, particularly colorectal cancer [1] [4]. COX-2 inhibitors have demonstrated efficacy in counteracting multiple pro-tumorigenic processes, making them attractive candidates for cancer therapy and chemoprevention [2] [3].

Expected Activity Profile of Cox-2-IN-14

Based on the established mechanisms of COX-2 inhibitors in oncology, the following table summarizes the key experimental parameters and expected activities for evaluating this compound:

Table 1: Key Experimental Parameters for this compound Evaluation
Parameter Experimental Details Expected Outcome
Cell Lines COX-2-positive cancer lines: Colon (HCA-7), Breast (MCF-7, 4T1), Skin (A431); COX-2-negative controls [5] [6] [4] Selective growth inhibition in COX-2-positive lines
Viability Assay (MTT/MTS) 48-72h treatment; 1-100 µM concentration range [4] Dose-dependent reduction in viability; IC~50~ ~10-30 µM
Clonogenic Assay 7-14 day incubation after 4-24h drug exposure [4] Significant reduction in colony formation
PGE2 Measurement ELISA on conditioned media; 24h treatment [5] [7] >50% reduction in PGE2 levels
COX-2 Selectivity COX-1/COX-2 enzyme inhibition assays [2] Selective COX-2 inhibition (SI >50)
Combination Therapy With 5-FU, cisplatin, or immunotherapy [5] [4] Synergistic effect (Combination Index <1)
Table 2: Protocol Optimization Based on Literature Evidence
Experimental Aspect Recommendation Rationale
Treatment Duration 48-72 hours for viability; 7-14 days for clonogenic Allows detection of both acute and long-term effects [4]
Serum Concentration 2-5% FBS for proliferation assays Redances growth stimulation and drug sensitivity [6]
Synergy Assessment Chou-Talalay method for combination studies Quantifies drug interactions (additive, synergistic, antagonistic) [4]
3D Culture Models Spheroid or matrigel-based invasion assays Better recapitulates tumor microenvironment [6]
Handling Notes DMSO stock solutions; avoid repeated freeze-thaw cycles Maintains compound stability and reproducibility

Detailed Experimental Protocols

Cell Viability Assay (MTT Protocol)

Principle: This protocol measures mitochondrial activity in living cells as a surrogate for cell viability and proliferation following this compound treatment.

Reagents:

  • Complete growth medium (appropriate for cell line)
  • This compound stock solution (10 mM in DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Acidified isopropanol (0.1N HCl in isopropanol)
  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Seed cells in 96-well plates at optimal density (1-5×10³ cells/well based on growth rate) in 100 µL complete medium and incubate for 24h
  • Prepare serial dilutions of this compound in medium (1-100 µM final concentration; maintain DMSO concentration ≤0.1%)
  • Replace medium with drug-containing medium; include vehicle (DMSO) and blank (no cells) controls
  • Incubate for 48-72h at 37°C, 5% CO₂
  • Add 10 µL MTT solution per well and incubate for 3-4h
  • Carefully aspirate medium and dissolve formazan crystals in 100 µL acidified isopropanol
  • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate % viability = (A~sample~ - A~blank~)/(A~control~ - A~blank~) × 100

Technical Notes:

  • Optimal cell density should be determined empirically for each cell line
  • Include a reference COX-2 inhibitor (e.g., celecoxib) as positive control
  • Perform at least three independent experiments with 3-6 replicates each
Clonogenic Survival Assay

Principle: This method evaluates the ability of single cells to form colonies after this compound treatment, assessing long-term reproductive viability.

Procedure:

  • Seed cells at low density (200-1000 cells/well in 6-well plates) based on plating efficiency
  • After 24h attachment, treat with this compound for 24h (include vehicle control)
  • Remove drug-containing medium and replace with fresh complete medium
  • Incubate for 7-14 days until visible colonies form in control wells
  • Fix colonies with methanol:acetic acid (3:1) for 15min
  • Stain with 0.5% crystal violet in 25% methanol for 30min
  • Count colonies (>50 cells) manually or using colony counter software
  • Calculate plating efficiency and surviving fraction

Technical Notes:

  • Medium should not be changed during the incubation period to avoid disturbing colonies
  • Optimal colony count for statistical analysis is 50-200 colonies per well
  • For combination studies with chemotherapy, administer this compound 2-4h before chemotherapeutic agent
PGE2 Production Measurement (ELISA)

Principle: This protocol quantifies prostaglandin E2 levels in cell culture supernatant as a direct indicator of COX-2 enzymatic inhibition by this compound.

Procedure:

  • Seed cells in 24-well plates (1×10⁵ cells/well) and incubate for 24h
  • Pre-treat with this compound for 1h before stimulating with 10 µM arachidonic acid or 10 ng/mL IL-1β
  • After 24h incubation, collect conditioned media and centrifuge at 1000×g for 10min
  • Use commercial PGE2 ELISA kit according to manufacturer's instructions
  • Prepare standard curve (typically 39-2500 pg/mL)
  • Add samples and standards to antibody-coated wells, incubate 2h at room temperature
  • Add detection antibody, incubate 1h
  • Add substrate solution, incubate 30min in dark
  • Stop reaction and read absorbance at 450 nm
  • Calculate PGE2 concentration from standard curve, normalize to total protein

COX-2 Signaling in Cancer and Drug Mechanism

The diagram below illustrates the key signaling pathways mediated by COX-2/PGE2 in cancer cells and the potential mechanisms of action for this compound.

G cluster_external External Stimuli cluster_pathway COX-2/PGE2 Signaling Pathway Cytokines Cytokines NFkB NFkB Cytokines->NFkB GrowthFactors GrowthFactors GrowthFactors->NFkB TLR4Signaling TLR4Signaling TLR4Signaling->NFkB COX2Gene COX2Gene NFkB->COX2Gene COX2Enzyme COX2Enzyme COX2Gene->COX2Enzyme PGE2 PGE2 COX2Enzyme->PGE2 Arachidonic Acid Conversion EPReceptors EPReceptors PGE2->EPReceptors AKT AKT EPReceptors->AKT BetaCatenin BetaCatenin EPReceptors->BetaCatenin Bcl2 Bcl2 EPReceptors->Bcl2 CellProliferation CellProliferation AKT->CellProliferation Angiogenesis Angiogenesis AKT->Angiogenesis BetaCatenin->CellProliferation ApoptosisInhibition ApoptosisInhibition Bcl2->ApoptosisInhibition Cox2IN14 Cox2IN14 Cox2IN14->COX2Enzyme Inhibits

Experimental Design Considerations

Cell Line Selection and Culture Conditions

Select appropriate cancer cell lines based on COX-2 expression status. COX-2-positive lines such as HCA-7 (colon), 4T1 (breast), and A431 (skin squamous cell carcinoma) provide models for studying direct anti-proliferative effects [5] [6]. Include COX-2-negative lines (e.g., HCT-116 colon cancer) to assess selectivity. Recent evidence suggests that the tumor microenvironment significantly influences COX-2 inhibitor efficacy, as COX-2 may primarily impact cancer-stromal interactions rather than exerting direct cell-autonomous effects [6]. Consider incorporating co-culture systems with cancer-associated fibroblasts or immune cells to better model these interactions.

Chemotherapy Combination Strategies

Substantial evidence supports combining COX-2 inhibitors with conventional chemotherapy. COX-2 upregulation occurs as a compensatory mechanism in cancer cells following chemotherapy, creating a dependency that can be therapeutically exploited [5]. In chemoresistant colorectal cancer models, celecoxib combined with 5-FU demonstrated synergistic effects and reversed multidrug resistance, possibly through MDR-1 modulation [4]. For combination studies, administer this compound 2-4 hours before chemotherapy to preempt the COX-2 upregulation that occurs as an adaptive survival response in treated cancer cells [5].

In Vitro to In Vivo Translation

Be aware that COX-2 inhibition may show more potent anti-tumor effects in vivo than in vitro, as demonstrated in cutaneous squamous cell carcinoma models where COX-2 knockdown had minimal direct cellular effects but significantly suppressed xenograft growth [6]. This highlights the importance of the tumor microenvironment in mediating COX-2 inhibitor efficacy. When planning in vivo follow-up studies, consider intraperitoneal administration to achieve more consistent drug exposure compared to oral dosing, which may be subject to variable absorption and first-pass metabolism [6].

Data Interpretation and Troubleshooting

Expected Results and Analysis
  • Dose-response: this compound should show concentration-dependent inhibition of cell viability with IC~50~ values typically in the 10-30 µM range for selective COX-2 inhibitors
  • Selectivity: Significant growth inhibition in COX-2-positive vs. COX-2-negative cell lines indicates target-specific effects
  • PGE2 reduction: Effective COX-2 inhibition should reduce PGE2 levels by >50% compared to vehicle controls
  • Synergy quantification: Use combination index (CI) values where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism
Common Technical Issues and Solutions
  • High background in MTT: Ensure proper washing before dissolving formazan crystals; consider using MTS assays which don't require dissolution
  • Variable colony formation: Maintain consistent cell seeding density; avoid disturbing plates during incubation
  • Inconsistent PGE2 measurements: Process samples quickly; include protease inhibitors in collection media
  • Poor compound solubility: Prepare fresh stock solutions; consider using cyclodextrin-based solubilization if needed

The protocols outlined provide a comprehensive framework for evaluating the anti-cancer potential of this compound. The experimental approaches emphasize validation of COX-2-specific mechanisms while assessing broader anti-proliferative effects, enabling thorough characterization of this investigational compound for cancer drug development.

References

Cox-2-IN-14 fluorescent probe development methods

Author: Smolecule Technical Support Team. Date: February 2026

Design Principles for COX-2 Fluorescent Probes

The development of a COX-2-selective fluorescent probe typically involves conjugating a known COX-2 inhibitor to a fluorophore via a suitable linker. The choice of inhibitor, fluorophore, and linker is critical for the probe's specificity and performance [1].

  • Targeting Moieties: Indomethacin and Celecoxib are commonly used as the targeting units due to their proven affinity for the COX-2 active site. Modifications to these structures can enhance selectivity and potency [2] [1].
  • Fluorophores: A variety of fluorophores are employed, such as benzothiazole-pyranocarbazole (BPC) [3], nitroacenaphthenequinone (NANQ) [4], and naphthalimide derivatives [5]. The fluorophore is chosen based on the desired emission wavelength, brightness, and biocompatibility.
  • Linker Strategy: The linker connects the targeting moiety and the fluorophore. Its length and chemical properties are crucial as they can influence the probe's binding affinity, cell permeability, and fluorescence properties. For instance, a six-carbon alkyl chain was used in the NANQ-IMC6 probe [4].

Core Validation Protocols

Before a probe can be used in research or diagnostics, it must undergo rigorous validation to confirm that it reliably reports on COX-2 presence and activity. The table below summarizes the key experiments and their methodologies.

Table 1: Essential Validation Experiments for a COX-2 Fluorescent Probe

Experiment Objective Key Methodology Interpretation of Results
In Vitro Selectivity & Potency Assay [2] [1] Determine half-maximal inhibitory concentration (IC50) for COX-2 and selectivity over COX-1. Use purified COX-1 and COX-2 enzymes. Measure inhibition of conversion of radiolabeled or unlabeled arachidonic acid to prostaglandins. A low IC50 for COX-2 and a high Selectivity Index (IC50(COX-1)/IC50(COX-2)) confirm potency and selectivity.
Cellular Uptake & Specificity [3] [1] Verify probe accumulation in COX-2 expressing cells and specificity of signal. Treat cells (e.g., LPS-stimulated macrophages or cancer cells) with the probe. Use COX-2 negative cells and pre-treatment with excess cold inhibitor (e.g., Celecoxib) as controls. High fluorescence in COX-2+ cells that is reducible by cold inhibitor pre-treatment confirms target-specific uptake.
Cell Viability Assay [3] Assess probe cytotoxicity at working concentrations. Incubate cells with a range of probe concentrations. Use a cell counting kit (e.g., CCK-8) to measure metabolic activity. High cell viability (>80-90%) at the intended imaging concentration indicates low cytotoxicity.
In Vivo Imaging [1] Demonstrate probe's ability to detect COX-2 in live animal models. Administer probe (intravenous/intraperitoneal) to animal models of inflammation or cancer. Use fluorescence imaging systems to visualize probe accumulation. Higher signal in diseased tissue (tumor/inflamed site) compared to normal tissue and contralateral side confirms in vivo efficacy.

Detailed Experimental Workflow: Cellular Imaging

The following workflow, based on established protocols [3] [1], details the steps for using a COX-2 fluorescent probe for confocal microscopy in live cells.

1. Cell Culture and Preparation: - Culture relevant cell lines (e.g., human nucleus pulposus cells, HeLa, or HNSCC 1483 cells) in appropriate media. - To induce COX-2 expression, treat cells with a pro-inflammatory stimulus such as Lipopolysaccharides (LPS, e.g., 50-500 ng/mL) along with Interferon-γ (IFN-γ, e.g., 50 ng/mL) for approximately 6 hours [3]. - Seed cells into confocal imaging dishes and allow them to adhere for 24 hours.

2. Specificity Control (Blocking Experiment): - Pre-incubate one group of cells with a high-affinity COX-2 inhibitor (e.g., 1-10 µM Celecoxib or Indomethacin) for 20-60 minutes prior to probe addition [3] [1]. This step is crucial for confirming that the observed signal is due to specific binding to COX-2.

3. Probe Staining and Imaging: - Incubate all cell groups with the COX-2 probe (e.g., at 200 nM - 2 µM concentration) in a suitable buffer (e.g., HBSS/Tyrode's) for 30 minutes at 37°C [3] [1]. - Wash the cells briefly three times with buffer to remove unbound probe. - Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete washout of non-specifically bound probe. - Image the cells using a confocal microscope with appropriate filter sets for the probe's fluorophore.

The logic and workflow for this cellular validation are summarized in the following diagram:

Start Seed cells in confocal dish A Induce COX-2 with LPS/IFN-γ Start->A B Pre-treat control group with cold inhibitor A->B C Incubate all groups with fluorescent probe B->C D Wash to remove unbound probe C->D E Post-incubation in fresh buffer D->E F Confocal microscopy imaging E->F End Analyze fluorescence intensity and localization F->End

Advanced Concepts and Considerations

  • Dimerization-Dependent Fluorescence: A sophisticated mechanism for distinguishing cancer from mere inflammation has been proposed. Some probes, like NANQ-IMC6, exhibit an emission wavelength shift (e.g., from 615 nm to 555 nm) depending on whether they are bound to monomeric COX-2 (present in inflammation) or homodimeric COX-2 (found in highly overexpressing cancer tissues). This shift is attributed to changes in the electrostatic environment of the probe's binding pocket upon dimerization [4].
  • Overcoming Solubility Issues: Some potent inhibitors suffer from poor aqueous solubility, which limits their practical use. A promising strategy to overcome this is to incorporate the drug into nanocarriers like niosomes. These spherical vesicles, prepared using the thin-film hydration technique, can significantly improve the drug's release profile and bioavailability [2].
  • Multiscale Simulation for Design: The development of advanced probes can be aided by first-principles multiscale simulation protocols. These computational methods combine molecular dynamics with quantum mechanics/molecular mechanics (QM/MM) calculations to predict how a probe's fluorescence spectrum will be affected by binding to the COX-2 monomer versus dimer, guiding rational design before synthesis [4].

Diagram: Cancer vs. Inflammation Differentiation via COX-2 Dimerization

The following diagram illustrates the advanced concept of how a single probe can differentiate between inflammatory lesions and cancerous tissues based on the oligomeric state of COX-2.

Probe Fluorogenic Probe (e.g., NANQ-IMC6) InflamedTissue Inflammatory Tissue Probe->InflamedTissue CancerTissue Cancer Tissue Probe->CancerTissue COX2Monomer COX-2 Monomer InflamedTissue->COX2Monomer COX2Dimer COX-2 Homodimer CancerTissue->COX2Dimer RedEmission Red Channel Emission (Peak ~615 nm) COX2Monomer->RedEmission GreenEmission Green Channel Emission (Peak ~555 nm) COX2Dimer->GreenEmission

I hope these detailed application notes provide a robust foundation for your work. Should you require further information on a specific aspect of probe development or validation, please feel free to ask.

References

Application Notes: The Role of COX-2 Inhibition in Research

Author: Smolecule Technical Support Team. Date: February 2026

Selective COX-2 inhibitors are pivotal tools in preclinical research for investigating the role of the COX-2 enzyme and prostaglandins in various physiological and pathological processes [1] [2]. The core principle is that the COX-2 enzyme is primarily induced during inflammatory processes, and its inhibition provides analgesic, anti-inflammatory, and antipyretic effects [2] [3].

Key research areas where COX-2 inhibitors are applied include:

  • Muscle Hypertrophy and Repair: Studies show that COX-2 activity is required for skeletal muscle growth following mechanical overload. Inhibition can blunt increases in muscle mass and protein content, highlighting its role in inflammation-mediated tissue repair [4].
  • Neuroinflammation and Synaptic Plasticity: COX-2 is implicated in neurodegenerative diseases and synaptic signaling. Inhibitors are used to study its role in processes like long-term potentiation (LTP), a cellular model for learning and memory [5] [6].
  • Cancer and Carcinogenesis: COX-2 is overexpressed in many cancers, and its inhibition has been shown to prevent tumor growth in models of familial adenomatous polyposis and other cancers [7] [8].
  • Gastric Pathogenesis: Research using Helicobacter pylori infection models relies on COX-2 inhibitors to dissect the enzyme's role in gastric inflammation, epithelial barrier function, and the initiation of pre-cancerous changes [8].

Experimental Protocols for COX-2 Inhibition In Vivo

While specific for other compounds, the following protocols from published studies can be directly adapted for Cox-2-IN-14 with appropriate dose calibration.

Protocol 1: Skeletal Muscle Hypertrophy Model

This protocol is adapted from a study investigating the role of COX-2 in load-induced muscle growth [4].

  • Animal Model: Wild-type C57BL/6 mice (10-15 weeks old).
  • Surgical Model of Hypertrophy:
    • Procedure: Perform bilateral synergist ablation under anesthesia. Under sterile conditions, remove the soleus and gastrocnemius muscles, leaving the plantaris muscle and its neurovascular supply intact.
    • Objective: This forces the remaining plantaris muscle to compensate, inducing mechanical overload and hypertrophy.
  • Compound Administration:
    • Inhibitor: NS-398 (a selective COX-2 inhibitor).
    • Dosage: 10 mg/kg/day.
    • Route: Intraperitoneal injection.
    • Schedule: Administer the first dose 2 hours prior to surgery and continue with daily injections until the endpoint.
    • Control: Vehicle (33% vol/vol dimethyl sulfoxide in physiological saline).
  • Endpoint Analysis (at 14 days post-surgery):
    • Muscle Mass: Excise and weigh the plantaris muscles.
    • Protein Content: Homogenize muscles and determine total protein content using an assay like the Pierce BCA assay.
    • Histological & Biochemical Analysis: Analyze for macrophage accumulation (e.g., using F4/80 antibody), cell proliferation (e.g., using BrdU incorporation), and activity of related pathways like uPA [4].
Protocol 2: H. pylori-Induced Gastritis Model

This protocol is based on a study identifying COX-2-dependent genes during gastric infection [8].

  • Animal Model: Mice.
  • Infection Model:
    • Procedure: Infect mice with Helicobacter pylori.
  • Compound Administration:
    • Inhibitor: NS-398.
    • Dosage: 10 mg/kg.
    • Schedule: Treat mice daily for up to 19 weeks post-infection.
  • Endpoint Analysis:
    • PGE2 Levels: Measure prostaglandin E2 levels in gastric mucosa to confirm COX-2 inhibition efficacy.
    • Bacterial Colonization: Assess by quantitative culture of gastric tissue.
    • Histological Scoring: Grade the severity of gastritis.
    • Gene Expression Profiling: Analyze gastric mucosal RNA using microarrays or RT-PCR to identify COX-2-dependent genes [8].

Quantitative Data from Preclinical Studies

The table below summarizes key quantitative findings from studies using selective COX-2 inhibitors, which illustrate potential endpoints for your own research with this compound.

Research Context Compound Used Key Measured Outcome Effect of COX-2 Inhibition Source
Skeletal Muscle Hypertrophy NS-398 Muscle mass & protein content Blunted increase in overloaded muscles [4]
Skeletal Muscle Hypertrophy NS-398 Macrophage accumulation & cell proliferation Significant decrease [4]
H. pylori Infection NS-398 Gastric mucosal PGE2 levels Reduced to baseline levels of uninfected controls [8]
Pain & Inflammation Celecoxib Pain and inflammation scores As effective as traditional NSAIDs [2] [3]

Signaling Pathways and Experimental Workflow

The diagram below outlines the core signaling pathway of COX-2 and the points where inhibition impacts biological processes, integrating the mechanisms discussed in the research.

G cluster_process COX-2 Catalytic Pathway cluster_bio InflammatoryStimuli Inflammatory Stimuli (e.g., H. pylori, LPS, Cytokines, Muscle Overload) COX2 COX-2 Enzyme (Induced Expression) InflammatoryStimuli->COX2 Upregulates Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Synthesis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Conversion BiologicalProcesses Key Biological Processes Prostaglandins->BiologicalProcesses BP1 ∙ Inflammation & Pain BP2 ∙ Muscle Hypertrophy & Repair BP3 ∙ Synaptic Plasticity BP4 ∙ Tumorigenesis BP5 ∙ Gastric Mucosal Defense Inhibition COX-2 Inhibitor (e.g., this compound, NS-398, Celecoxib) Inhibition->COX2 Inhibits

Critical Considerations for Protocol Development

When adapting these protocols for this compound, please account for the following:

  • Dosage Calibration: The effective dosage for this compound will need to be determined based on its specific potency, pharmacokinetics, and selectivity profile. The 10 mg/kg dose is specific to NS-398 [4] [8].
  • Safety and Toxicity Monitoring: Be vigilant for potential class-related adverse effects, which can include cardiovascular risks (e.g., increased risk of myocardial infarction), renal effects (e.g., fluid retention, acute renal failure), and gastrointestinal issues [1] [3]. Implement regular monitoring of blood pressure, renal function, and liver enzymes.
  • Model Selection: The choice of animal model (e.g., mouse, rat) and disease model (e.g., surgical, infectious, carcinogenic) should be directly aligned with your research objectives, as the role of COX-2 can vary significantly by tissue and pathological context [4] [6] [8].

References

Comprehensive Application Notes and Protocols: Western Blot Analysis of COX-2 Expression for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to COX-2 Biology and Detection Principles

Cyclooxygenase-2 (COX-2), also known as prostaglandin-endoperoxide synthase 2 (PTGS2), is a 72-74 kDa enzyme that catalyzes the rate-limiting step in prostaglandin biosynthesis. Unlike its constitutive counterpart COX-1, COX-2 is an inducible enzyme that is typically undetectable in most tissues under normal physiological conditions but becomes significantly upregulated in response to inflammatory stimuli, growth factors, hormones, and various pathological conditions including cancer, inflammation, and cardiovascular diseases [1] [2]. The enzyme converts arachidonate to prostaglandin H2 (PGH2) through a two-step reaction: a cyclooxygenase reaction that converts arachidonate to prostaglandin G2 (PGG2), followed by a peroxidase reaction in which PGG2 is reduced to prostaglandin H2 (PGH2) [3]. This central role in inflammatory prostaglandin production makes COX-2 a critical therapeutic target and an important biomarker in drug development research.

The detection and accurate quantification of COX-2 expression levels via Western blotting provides essential information for evaluating the efficacy of novel COX-2 inhibitors like Cox-2-IN-14, understanding disease mechanisms, and determining drug mechanisms of action. COX-2 is primarily located in the endoplasmic reticulum and nuclear envelope, but recent evidence suggests that limited proteolysis of COX-2 can generate catalytically inactive fragments that localize to the nucleus and may influence cell proliferation through prostaglandin-independent mechanisms [4]. This complexity underscores the importance of rigorous experimental protocols that can distinguish between full-length COX-2 and its potential cleavage products, which may appear as lower molecular weight bands (~30-35 kDa, ~48-63 kDa) on Western blots [4].

Antibody Selection and Validation

Key Considerations for Antibody Selection

Selecting an appropriate anti-COX-2 antibody is fundamental to obtaining reliable Western blot results. Researchers should consider several critical factors to ensure antibody specificity and performance. The antibody must demonstrate high specificity for COX-2 without cross-reacting with the closely related COX-1 enzyme, which shares approximately 60% amino acid sequence homology [2]. The antibody should be validated for detection of endogenous COX-2 protein at the expected molecular weight of approximately 72-74 kDa in the specific sample type being analyzed (cell lysates, tissue homogenates, etc.). Additionally, researchers should verify that the antibody reliably detects COX-2 from the species of interest in their experimental models, as reactivity can vary across species.

  • Epitope Recognition: Antibodies targeting different regions of COX-2 may exhibit varying detection capabilities for potential cleavage products. For example, antibodies against the C-terminus (amino acids 580-599) are particularly useful for detecting proteolytic fragments that retain this region [4].

  • Clone-Specific Performance: Different monoclonal antibody clones may demonstrate distinct binding characteristics. The COX 229 clone, for instance, has been widely used and validated for multiple applications including Western blotting [3].

  • Validation Evidence: Prioritize antibodies that come with comprehensive validation data including knockout verification, application-specific citations, and demonstrated performance across multiple experimental conditions.

Recommended Antibodies and Working Dilutions

Table 1: Comparison of Commercially Available COX-2 Antibodies for Western Blot Analysis

Product Name Clone Host Species Reactivity Recommended Dilution Molecular Weight Detection Distinguishing Features
Cox2 Antibody #4842 Polyclonal Rabbit Human, Mouse, Rat (predicted) 1:1000 74 kDa Produced against synthetic peptide corresponding to human COX-2 sequence; detects endogenous total Cox2 protein [5]
COX2 Monoclonal Antibody (COX 229) COX 229 Mouse Human, Mouse, Rat 1 µg/mL 72-74 kDa Synthetic peptide immunogen from human COX-2; validated for multiple applications including WB, IHC, ICC/IF [3]
Antibody Validation Procedures

Specificity Verification: Confirming antibody specificity is essential for generating reliable data. Several approaches should be employed:

  • Knockdown/Knockout Controls: Utilize COX-2 siRNA/shRNA knockdown or CRISPR knockout cell lines to demonstrate loss of signal, providing the most compelling evidence of specificity.

  • Peptide Competition: Pre-incubate the antibody with the immunizing peptide (in a 5-10x molar excess) for 1-2 hours at room temperature before application to membranes. Specific binding should be significantly reduced or eliminated.

  • Isoform Specificity: Test antibody cross-reactivity with COX-1 by including positive control samples expressing COX-1 to ensure no detection of the related isoform.

  • Genetic Validation: Where possible, express COX-2 in COX-2 null cell lines to demonstrate appropriate detection of the recombinant protein.

Detailed Western Blot Protocol

Sample Preparation

Proper sample preparation is critical for maintaining COX-2 protein integrity and obtaining accurate results. COX-2 expression can be highly regulated and induced by various stimuli, so consistent handling is essential.

Cell Culture and Treatment:

  • Culture cells in appropriate medium and treat with desired stimuli (e.g., LPS, cytokines, or test compounds like this compound) for optimized time periods. For COX-2 induction, treatments typically range from 4-24 hours.
  • Include appropriate controls: untreated cells, vehicle-treated controls, and positive controls for COX-2 induction (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS for 6-16 hours).
  • For inhibitor studies, pre-treat cells with this compound or reference inhibitors for 1-2 hours prior to induction stimuli.

Protein Extraction:

  • Place culture plates on ice and rapidly aspirate medium. Rinse cells twice with cold phosphate-buffered saline (PBS).
  • Add appropriate volume of cold lysis buffer (RIPA buffer or similar) supplemented with protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 10 µg/mL leupeptin) and phosphatase inhibitors (for phosphorylation studies).
  • For tissue samples, homogenize in lysis buffer using mechanical homogenizers while maintaining cold temperature.
  • Critical Note: Avoid repeated freeze-thaw cycles of protein extracts, as COX-2 fragments can form under certain conditions [4].

Protein Quantification:

  • Determine protein concentration using BCA or Bradford assay according to manufacturer protocols.
  • Prepare samples by adding appropriate volume of 4X or 5X Laemmli sample buffer, then heat at 95°C for 5 minutes.
  • Aliquot and store samples at -80°C if not used immediately.
Gel Electrophoresis and Transfer

Table 2: Electrophoresis Conditions for COX-2 Western Blot Analysis

Step Condition Specifications Notes
Gel Preparation 10% SDS-PAGE Bis-acrylamide: 29:1 Suitable for 72-74 kDa protein
Loading 20-50 µg total protein per lane Include molecular weight marker Adjust volume to equal loading
Electrophoresis Constant voltage: 80V through stacking gel, 120V through resolving gel Run in 1X SDS running buffer Stop when dye front reaches bottom
Transfer Wet transfer at 100V for 60-90 minutes PVDF or nitrocellulose membrane Pre-chill transfer buffer for cold transfer

Detailed Electrophoresis Procedure:

  • Assemble gel electrophoresis apparatus according to manufacturer instructions.
  • Fill inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
  • Load samples and molecular weight markers carefully to avoid cross-contamination.
  • Run electrophoresis at constant voltage as specified in Table 2.
  • After electrophoresis, carefully separate gel and prepare for transfer.
  • Activate PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.
  • Assemble transfer sandwich following the order: cathode, sponge, filter paper, gel, membrane, filter paper, sponge, anode.
  • Perform transfer at recommended conditions, maintaining cold temperature with ice pack or cooling unit.
Immunoblotting

Membrane Blocking and Antibody Incubation:

  • Following transfer, block membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
  • Incubate with primary antibody diluted in blocking buffer or 5% BSA in TBST overnight at 4°C with gentle agitation (see Table 1 for recommended dilutions).
  • Wash membrane 3 times for 10 minutes each with TBST.
  • Incubate with appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse depending on primary antibody host species) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
  • Wash membrane 3 times for 10 minutes each with TBST, then proceed to detection.

Detection and Imaging:

  • Prepare ECL substrate according to manufacturer instructions.
  • Incubate membrane with substrate for 1-5 minutes, then capture chemiluminescent signal using imaging system.
  • Optimize exposure times to avoid signal saturation.
  • For reprobing, strip membrane with mild stripping buffer (if necessary) and reprobe with loading control antibodies.
Loading Controls and Normalization

Essential Loading Controls:

  • GAPDH (37 kDa): Useful for most cell types and tissues
  • β-actin (42 kDa): Commonly used but may vary in some conditions
  • α-tubulin (55 kDa): Stable cytoskeletal protein
  • Total protein stains: Poncean S or similar for total protein normalization

Normalization Procedure:

  • Probe for COX-2 and detect signal
  • Strip membrane (if necessary) and reprobe for loading control
  • Alternatively, use fluorescent secondary antibodies with non-overlapping emission spectra for simultaneous detection
  • Calculate COX-2 expression relative to loading control using densitometry software

Expected Results and Data Interpretation

Typical Band Patterns

Under standard Western blot conditions, COX-2 typically appears as a major band at approximately 72-74 kDa, corresponding to the mature, glycosylated form of the enzyme [5]. However, researchers should be aware of several additional bands that may appear under specific conditions:

  • ~72-74 kDa: Mature, N-glycosylated COX-2 monomer (primary functional form)
  • ~63 kDa: Potential unglycosylated form or alternative processing product
  • ~48-63 kDa: Possible cleavage products observed in certain tumor samples or under specific cellular conditions [4]
  • ~25-35 kDa: Potential proteolytic fragments, particularly observed in human tumors and in cells expressing certain COX-2 mutants (e.g., K598R) [4]

Table 3: Interpretation of COX-2 Western Blot Bands

Band Size Identity Biological Significance Experimental Conditions
72-74 kDa Mature COX-2 Functional, glycosylated enzyme Primary band in induced cells
63 kDa Unglycosylated COX-2 Immature or unmodified form Often seen with WT and mutant COX-2
48-63 kDa Cleavage products Potential regulatory fragments Enhanced in K598R mutant, tumors
25-35 kDa Proteolytic fragments Altered localization/function Nuclear localization, enhanced proliferation

The appearance of lower molecular weight bands should not be automatically dismissed as non-specific, as accumulating evidence suggests that COX-2 proteolysis may have functional significance in certain pathological contexts. For example, research has demonstrated that COX-2 cleavage products can localize to nuclear compartments and influence cell proliferation through mechanisms independent of prostaglandin synthesis [4].

Troubleshooting Common Issues

Weak or No Signal:

  • Verify induction efficiency with positive control stimuli (LPS, IL-1β)
  • Check antibody dilution and incubation conditions
  • Confirm protein transfer efficiency with Ponceau S staining
  • Ensure sufficient protein loading (20-50 µg recommended)
  • Verify antibody specificity with positive control lysates

Non-Specific Bands:

  • Optimize antibody concentration to reduce background
  • Increase stringency of washes (increase Tween concentration to 0.2%)
  • Use BSA instead of milk for blocking and antibody dilution
  • Include peptide competition controls to verify specificity
  • Ensure fresh protease inhibitors were used during extraction

High Background:

  • Increase blocking time or try alternative blocking reagents
  • Reduce primary antibody concentration
  • Increase number and duration of washes
  • Check for excessive exposure during detection

Inconsistent Results:

  • Standardize sample preparation protocols across experiments
  • Use identical exposure times for comparative analyses
  • Include internal controls on each blot
  • Ensure consistent cell passage numbers and treatment conditions

Applications in Drug Development

Western blot analysis of COX-2 expression serves as a fundamental technique in multiple aspects of drug development, particularly in the evaluation of novel COX-2 inhibitors like this compound. The methodology provides critical information for:

Mechanism of Action Studies: Determining whether candidate compounds act through suppression of COX-2 expression rather than, or in addition to, direct enzyme inhibition. This is typically assessed by treating cells with the test compound prior to or concurrent with COX-2-inducing stimuli, then measuring COX-2 protein levels.

Potency and Efficacy Assessment: Quantitative Western blotting allows for dose-response and time-course studies to establish compound IC50 values and maximal efficacy in reducing COX-2 protein expression. These parameters are essential for compound prioritization and optimization.

Selectivity Profiling: Comparing the effects of test compounds on COX-2 versus COX-1 expression provides important selectivity information, which correlates with potential gastrointestinal side effects. Selective COX-2 inhibitors should significantly reduce COX-2 expression without affecting constitutive COX-1 levels.

Biomarker Development: COX-2 expression levels can serve as predictive biomarkers for drug response in various disease models, particularly in cancer research where COX-2 overexpression is associated with poor prognosis in multiple malignancies [4] [1].

The following workflow diagram illustrates the key steps in applying COX-2 Western blot analysis to drug development studies:

G Start Start: Drug Development Application A1 Cell Treatment with This compound Start->A1 Compound Testing A2 Protein Extraction and Quantification A1->A2 Sample Preparation A3 SDS-PAGE and Western Blot A2->A3 Electrophoresis/Transfer A4 COX-2 Detection and Quantification A3->A4 Immunodetection A5 Data Analysis and Interpretation A4->A5 Densitometry A6 Mechanistic Insights for Drug Action A5->A6 Conclusion

Supplementary Experimental Information

Induction and Inhibition Conditions

COX-2 Induction Protocols:

  • Lipopolysaccharide (LPS): 0.1-1 µg/mL for 4-16 hours in macrophages or other responsive cell types
  • Interleukin-1β (IL-1β): 10 ng/mL for 6-24 hours in various cell types including fibroblasts and chondrocytes
  • Phorbol Esters (PMA): 10-100 nM for 4-12 hours in epithelial cells and monocytes
  • Serum Stimulation: 10-20% fetal bovine serum for 2-8 hours in quiescent cells

Reference Inhibitors:

  • NS-398: Selective COX-2 inhibitor (10-100 µM)
  • Celecoxib: FDA-approved COX-2 inhibitor (10-50 µM)
  • Indomethacin: Non-selective COX inhibitor (5-50 µM)
  • SC-236: Selective COX-2 inhibitor for experimental use
Special Considerations for Different Sample Types

Tissue Samples:

  • COX-2 expression in tumors may show heterogeneous banding patterns with additional lower molecular weight species [4]
  • Normal adjacent tissue typically shows minimal COX-2 expression
  • Rapid processing and freezing is essential to prevent protein degradation

Primary Cells vs. Cell Lines:

  • Primary cells may show more variable induction profiles compared to established cell lines
  • Cell lines commonly used for COX-2 studies: RAW 264.7 (murine macrophages), A549 (human lung carcinoma), HT-29 (human colorectal adenocarcinoma)

Species Considerations:

  • Human, mouse, and rat COX-2 share high sequence homology but validation for specific species is recommended
  • Some antibodies may show preferential reactivity across species

Conclusion

Western blot analysis remains an essential technique for evaluating COX-2 expression in drug development research, particularly in the characterization of novel inhibitors like this compound. The protocol detailed in this application note provides a robust framework for generating reliable, reproducible data on COX-2 protein levels and processing. Attention to technical details including antibody selection, sample preparation, and appropriate controls is critical for accurate interpretation of results.

The emerging understanding of COX-2 proteolysis and the potential biological significance of COX-2 fragments [4] highlights the importance of careful analysis of full-length and processed forms of COX-2 in research settings. By implementing these standardized protocols and validation procedures, researchers can ensure high-quality data generation that effectively supports drug discovery and development efforts targeting the COX-2 pathway.

References

Cox-2-IN-14 xenograft tumor model applications

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale for Targeting COX-2 in Cancer

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins [1] [2]. It is an attractive target for molecular imaging and therapy because it is highly upregulated in many inflamed and malignant tissues, while being largely absent from most normal cells [3] [2] [4].

  • COX-2 in Tumor Progression: The enzyme contributes to cancer progression by promoting angiogenesis (formation of new blood vessels), inhibiting apoptosis (programmed cell death), and increasing the invasive potential of tumor cells [3] [4] [5]. Its expression is associated with reduced survival in some cancers [3].
  • Mechanism of COX-2 Inhibitors: Selective COX-2 inhibitors can induce apoptosis in cancer cells. Some, like celecoxib, are "fast-acting" and can trigger cell death through mechanisms that are independent of their COX-2 inhibitory activity, such as disrupting intracellular calcium signaling and key survival pathways [4].

Xenograft Models for COX-2 Inhibitor Evaluation

A xenograft model is established by transplanting human tumor cells or tissues into an immunodeficient mouse to study tumor behavior and drug response [6]. There are two primary types, each with distinct advantages for drug development:

Model Type Description Key Advantages for COX-2 Research

| Cell Line-Derived Xenograft (CDX) | Established by implanting cultured human cancer cells (e.g., HCT116 colorectal carcinoma, 1483 head and neck squamous cell carcinoma) [3]. | - Rapid, reproducible tumor formation.

  • Well-suited for initial, high-throughput efficacy screening. | | Patient-Derived Xenograft (PDX) | Generated by directly implanting fresh tumor tissue from a patient's biopsy or resection into mice [6]. | - Preserves the original tumor's heterogeneity (cellular diversity), microenvironment, and molecular characteristics.
  • Better predicts clinical response; ideal for translational and co-clinical trials. |

The choice between CDX and PDX models involves a trade-off between throughput and clinical relevance. PDX models are particularly valuable as they maintain the tumor's original architecture and stromal components, providing a more accurate platform for evaluating drug efficacy [6].

Proposed Applications for Cox-2-IN-14 Testing

Based on the known biology of COX-2, you could design experiments to investigate the following applications for this compound:

  • Efficacy as a Single Agent: Determine the compound's ability to inhibit tumor growth and induce regression in COX-2-positive xenografts.
  • Combination Therapy: Evaluate potential synergistic effects when this compound is combined with standard chemotherapy (e.g., carboplatin/gemcitabine) or targeted agents [3].
  • Metastasis Inhibition: Investigate whether the inhibitor can suppress the spread of tumor cells to distant organs, such as the lungs or liver.
  • Biomarker Discovery and Imaging: Utilize fluorescently labeled analogs of this compound (if available) for non-invasive imaging of COX-2 expression and distribution in tumors, as demonstrated with other COX-2-targeted beacons [3].
  • Overcoming Drug Resistance: Test the hypothesis that this compound can re-sensitize resistant tumors to other therapeutic modalities.

General Protocol for a COX-2 Inhibitor Xenograft Study

Below is a generalized workflow for evaluating a compound like this compound in a xenograft model. You will need to optimize the specific parameters (e.g., cell number, dosage) based on your tumor model and compound.

cluster_1 Phase 1: Model Establishment cluster_2 Phase 2: Treatment cluster_3 Phase 3: Endpoint Analysis Start Study Preparation Phase1 Phase 1: Model Establishment Start->Phase1 Phase2 Phase 2: Treatment Phase1->Phase2 Phase3 Phase 3: Endpoint Analysis Phase2->Phase3 A1 Select and Culture COX-2+ Cancer Cells A2 Harvest and Prepare Cell Suspension A1->A2 A3 Implant Cells Subcutaneously in Mice A2->A3 A4 Monitor until Palpable Tumors Form (~100 mm³) A3->A4 B1 Randomize Mice into Groups A4->B1 B2 Administer Treatments: - this compound Group - Vehicle Control Group - Positive Control Group B1->B2 B3 Dose Daily via Oral Gavage or IP Injection B2->B3 B4 Monitor Tumors & Weights 2-3 Times Weekly B3->B4 C1 Sacrifice Mice and Harvest Tumors & Tissues B4->C1 C2 Primary Analysis: Tumor Weight & Volume C1->C2 C3 Molecular Analysis: IHC for COX-2, Apoptosis (Molecular Docking Validation) C2->C3 C4 Data Synthesis & Reporting C3->C4

Detailed Methodological Notes

Tumor Implantation

  • Cells: Use a validated, COX-2-positive human cancer cell line (e.g., HCT116 colorectal carcinoma or 1483 head and neck SCC) [3]. Maintain cells in culture and confirm COX-2 expression via Western blot before implantation.
  • Mice: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
  • Procedure: Harvest cells in the log growth phase, resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5-10 million cells subcutaneously into the right flank.

Dosing Regimen

  • Randomization: When tumors reach a palpable size (~100 mm³), randomize mice into groups (n=5-10). Ensure no significant difference in initial tumor volume between groups.
  • Groups:
    • Vehicle Control: Receive the solvent used to dissolve this compound.
    • This compound Treatment: Dose based on preliminary maximum tolerated dose (MTD) studies. A related potent COX-2 inhibitor from research had an MTD of 2000 mg/kg [7].
    • Positive Control: A known COX-2 inhibitor (e.g., celecoxib, 25-50 mg/kg).
  • Administration: Typically, once daily via oral gavage or intraperitoneal injection. Treatment duration is usually 3-4 weeks.

Key Readouts and Validation

  • Tumor Volume: Measure with calipers 2-3 times weekly. Calculate volume as (Length × Width²)/2.
  • Tumor Growth Inhibition (TGI): Calculate at the end of the study as: [1 - (Tumor Volumefinal_treated / Tumor Volumefinal_control)] × 100%.
  • Immunohistochemistry (IHC): On harvested tumors, perform IHC staining for:
    • COX-2: Confirm target engagement and selectivity.
    • Ki-67: Assess cell proliferation.
    • Cleaved Caspase-3: Quantify apoptosis induction.
  • Molecular Docking: Perform in silico docking studies to visualize and validate the binding pose and interactions (e.g., hydrogen bonds with Ser530, hydrophobic interactions with Tyr385) of this compound within the active site of the COX-2 enzyme [7].

Future Perspectives and Conclusion

While direct data on this compound is not available, the established role of COX-2 in cancer provides a strong rationale for its evaluation. Future research directions could include:

  • Developing more complex PDX models that incorporate elements like liver cirrhosis or a humanized immune system to better mimic the patient scenario [6].
  • Exploring the dual inhibition of COX-2 and other related pathways, such as lipoxygenase (LOX) or soluble epoxide hydrolase (sEH), to enhance anti-inflammatory and anti-cancer efficacy [8].
  • Investigating the compound's role in modulating the tumor microenvironment, particularly its effects on immune cell infiltration.

References

Application Note: Immunohistochemistry Staining for Cyclooxygenase-2 (COX-2)

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the immunohistochemical detection of Cyclooxygenase-2 (COX-2) in formalin-fixed, paraffin-embedded (FFPE) tissues, summarizing methodologies from recent peer-reviewed studies [1] [2] [3]. This protocol serves as a foundation for researchers validating the efficacy and mechanism of action of COX-2 inhibitors.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in inflammatory processes and carcinogenesis. Its overexpression has been documented in various cancers, including breast, head and neck, colorectal, and uterine cancers [1] [2] [3]. Immunohistochemical detection of COX-2 is a valuable tool for cancer research, prognosis estimation, and evaluating the biological effects of COX-2 inhibitory compounds.

Materials and Reagents
  • Tissue Samples: Formalin-Fixed, Paraffin-Embedded (FFPE) tissue sections (3-5 μm thickness) [2] [4] [5].
  • Primary Antibody: Monoclonal rabbit anti-COX-2 antibody.
    • Common clones include D5H5 XP [4], SP21 [2], and others from suppliers like Dako [1] and Cell Signaling Technology [4].
  • Detection System: Streptavidin-Biotin Complex Peroxidase Kit (e.g., LSAB+ kit, Dako) or automated system (e.g., Ventana Discovery ULTRA) [4] [5].
  • Antigen Retrieval Buffer: Citrate buffer (pH 6.0) or EDTA-Tris buffer (pH 9.0) [6] [5].
  • Blocking Solution: 1.5-3% Bovine Serum Albumin (BSA) or serum from the secondary antibody host [5].
  • Chromogen: 3,3'-Diaminobenzidine (DAB) [2] [4].
  • Counterstain: Hematoxylin [1].
  • Dehydration Reagents: Ethanol (70%, 95%, 100%) and Xylene [5].
  • Mounting Medium: Distyrene Plasticizer Xylene (DPX) or other compatible medium [5].
  • Controls:
    • Positive Control: Tissues known to express COX-2, such as colorectal carcinoma [1], renal macula densa [4], or kidney tissue [5].
    • Negative Control: Replace primary antibody with Tris-Buffered Saline (TBS) or phosphate-buffered saline (PBS) [1] [4].
Staining Protocol: Step-by-Step

The table below summarizes the key steps and variations found in the literature.

Step Procedure Description Key Parameters & Variations
1. Deparaffinization & Rehydration Incubate slides in xylene, followed by graded ethanol series to water [5]. 2 x 1 min in xylene; 1 min each in 100%, 95%, 70% ethanol [5].

| 2. Antigen Retrieval | Use heat-induced epitope retrieval (HIER) in a microwave or autostainer [4] [6]. | Citrate buffer (pH 6.0), 100°C for 15-20 min [5]. EDTA-Tris buffer (pH 9.0), 95-100°C for 8-12 min [4] [6]. | | 3. Peroxidase Blocking | Incubate with 3% hydrogen peroxide to quench endogenous peroxidase activity [2]. | 10-minute incubation at room temperature [5]. | | 4. Protein Blocking | Apply BSA or serum to prevent non-specific antibody binding [6]. | 10 min - 1 hour at room temperature [6] [5]. | | 5. Primary Antibody Incubation | Apply diluted anti-COX-2 antibody to tissue sections. | Clone D5H5 XP: 1:500, 32 min at 37°C [4]. Clone SP21: Ready-to-use [2]. Other polyclonal: 1:50 [1] to 1:500 [5], 30 min - overnight. | | 6. Secondary Antibody Incubation | Apply labeled secondary antibody (e.g., HRP-conjugated). | 16-32 min at 37°C (automated) [4] or per kit instructions [5]. | | 7. Chromogen Detection | Apply DAB substrate to visualize antibody binding. | ~3 minutes; monitor development [5]. | | 8. Counterstaining | Stain nuclei with Hematoxylin. | Varies by hematoxylin type; typically 30 seconds to several minutes. | | 9. Dehydration & Mounting | Dehydrate through graded ethanol, clear in xylene, and mount with coverslip [5]. | Process through 70%, 95%, 100% ethanol, then xylene [5]. |

Interpretation and Scoring

COX-2 expression is typically observed in the cytoplasm of tumor cells [1] [2]. Scoring can be based on the intensity of staining and the percentage of positive cells.

  • Immunoreactive Score (IRS): This system multiplies the scores for staining intensity and the percentage of positive cells [4].
    • Percentage of positive cells: 0 (0%), 1 (<10%), 2 (10-50%), 3 (51-80%), 4 (>80%) [4].
    • Staining intensity: 0 (none), 1 (weak), 2 (moderate), 3 (strong) [4].
    • Final IRS: 0-1 (Negative), 2-3 (Low), 4-8 (Intermediate), 9-12 (High) [4].
  • Simplified Scoring: Some studies classify cases as positive if ≥5% of tumor cells show cytoplasmic staining [1].
Experimental Workflow Diagram

The following diagram visualizes the key stages of the IHC protocol for COX-2 detection.

Start Start: FFPE Tissue Section Step1 Deparaffinization & Rehydration Start->Step1 Step2 Antigen Retrieval (Heat-Induced) Step1->Step2 Step3 Endogenous Peroxidase Blocking Step2->Step3 Step4 Protein Blocking (BSA/Serum) Step3->Step4 Step5 Primary Antibody Incubation Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Chromogen Detection (DAB) Step6->Step7 Step8 Counterstaining (Hematoxylin) Step7->Step8 Step9 Dehydration & Mounting Step8->Step9 End Microscopic Analysis & Scoring Step9->End

Expected Results and Applications
  • Positive Staining: Cytoplasmic brown (DAB) precipitate in target cells [1] [2].
  • Association with Aggressive Disease: High COX-2 expression is significantly correlated with advanced pathological stage, distant metastasis, lymphovascular invasion, and poor survival in cancers like breast cancer [1]. It is also linked to tumor growth, differentiation, and aggressiveness in head and neck squamous cell carcinoma [2].
  • Therapeutic Targeting: COX-2 inhibitors like meloxicam have shown antitumoral effects and prolonged survival in animal models of uterine adenocarcinoma [3].
Troubleshooting Guide
Problem Possible Cause Suggested Remedy
Weak or No Staining Inefficient antigen retrieval Optimize retrieval time, temperature, and pH [6].
Primary antibody titer too low Titrate antibody; increase concentration or incubation time [4].
High Background Inadequate blocking Increase blocking agent concentration or incubation time [5].
Primary antibody concentration too high Titrate to optimal dilution.
Non-Specific Staining Antibody cross-reactivity Validate antibody specificity; use appropriate controls [1] [4].

How to Adapt This Protocol for COX-2 Inhibitor Studies

To use this protocol for studying compounds like Cox-2-IN-14, you can integrate the inhibitor into the experimental design:

  • In Vivo/Ex Vivo Studies: Treat laboratory animals or tissue cultures with this compound. Then, collect tissue samples and process them for IHC using the protocol above.
  • Expected Outcome: Successful inhibition of COX-2 by the compound should result in a significant reduction or absence of COX-2 immunostaining in treated samples compared to untreated controls.
  • Validation: The IHC results can be correlated with other measures of compound efficacy, such as measurements of prostaglandin levels or tumor growth inhibition.

References

Solubility Enhancement Strategies for COX-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes proven methods to improve the solubility of poorly water-soluble COX-2 inhibitors, which are typically BCS Class II drugs.

Strategy Method Description Key Agents / Solvents Reported Solubility Enhancement (Example Drug)
Cosolvency [1] Use of water-miscible solvents in binary or ternary systems. Ethanol, PEG 400, Glycerol, Propylene Glycol Significant solubility boost for Celecoxib, Rofecoxib, and Nimesulide in PEG 400-Ethanol mixtures [1].
Solid Dispersions [2] Dispersion of a drug in a hydrophilic polymer matrix, often via lyophilization. HP-β-CD, HPMC, PVP >150-fold solubility increase for Celecoxib in HP-β-CD-based lyophilized dispersion [2].
pH Adjustment [1] Use of buffers to create an environment where the drug exhibits higher solubility. Glycine-Sodium Hydroxide buffer (pH 7.0-10.9) Significant solubility increase for Meloxicam and Nimesulide with rising pH [1].
Cyclodextrin Complexation [2] Formation of inclusion complexes where the drug molecule is encapsulated. HP-β-CD, β-CD Marked improvement in aqueous solubility, chemical stability, and oral bioavailability [2].

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two of the most effective strategies from the literature.

Protocol 1: Preparing Lyophilized Solid Dispersions

This protocol is adapted from a study that achieved over a 150-fold solubility increase for Celecoxib [2].

  • Preparation: Dissolve the selected polymer (e.g., HP-β-CD, HPMC, PVP) in 20 mL of distilled water. An equivalent weight of COX-2-IN-14 is then dispersed into the polymer solution.
  • Mixing: Stir the mixture at 500 rpm for 30 minutes. Maintain the solution at 30°C for four hours to facilitate interaction.
  • Lyophilization: Freeze the dispersion and lyophilize it to remove all water, resulting in a solid, porous powder.
  • Storage: Keep the lyophilized solid dispersion in a desiccator to prevent moisture absorption until further use.
Protocol 2: Using Cosolvent Systems

This method explores the use of organic solvents mixed with water [1].

  • Selection: Choose pharmaceutically acceptable, water-miscible solvents. Studies have found lower alcohols (like Ethanol), glycols, and PEG 400 to be good solvents for COX-2 inhibitors.
  • Preparation: Prepare solvent-water mixtures at various volume ratios (e.g., 10:90, 30:70, 50:50).
  • Saturation: Add an excess of this compound to the cosolvent systems and agitate using a shaker water bath at a constant temperature (e.g., 37°C) for 24-48 hours to reach saturation.
  • Analysis: After equilibrium, centrifuge the samples and analyze the supernatant using a validated UV-Vis spectrophotometer or HPLC to determine the drug concentration.

The workflow below outlines the key decision points for selecting and implementing these strategies.

G cluster_strategy Evaluate Enhancement Strategies cluster_method Select Preparation Method cluster_eval Characterization & Evaluation Start Start: Poorly Soluble COX-2 Inhibitor S1 Cosolvency & pH Adjustment Start->S1 S2 Polymer & Cyclodextrin Screening Start->S2 M1 Lyophilization (Solid Dispersion) S1->M1 S2->M1 M2 Physical Mixing & Solvent Evaporation S2->M2 For initial screening E1 In-vitro Solubility & Dissolution Testing M1->E1 M2->E1 E2 Solid-State Characterization (FTIR, XRD) E1->E2 End Optimal Formulation Identified E2->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for creating a stable solid dispersion? The miscibility and strong molecular interaction between the drug and the polymer are crucial [2]. Using computational tools like molecular dynamics simulations to predict interaction parameters (e.g., mixing energy) before experimentation can save significant time and resources.

Q2: Why is a combination of strategies often more effective? Combining methods, such as using a cyclodextrin within a solid dispersion or a cosolvent system, can address multiple solubility barriers simultaneously (e.g., wettability, crystalline state, and molecular interactions), leading to a synergistic enhancement effect [1] [2].

Q3: Our lead COX-2 inhibitor has shown promising efficacy but poor solubility. What is the recommended first step in the lab? Begin with a polymer and cyclodextrin screening study by preparing simple physical mixtures (1:1 ratio) of your drug with various carriers like HP-β-CD, HPMC, and PVP. Evaluate these for solubility and recrystallization inhibition. This requires minimal material and can quickly identify the most promising carrier for more advanced techniques like lyophilization [2].

References

optimizing Cox-2-IN-14 concentration for assays

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Guidelines for COX-2 Inhibitors

The optimal inhibitor concentration is highly dependent on your specific experimental goals, particularly the desired level of enzyme inhibition. The following table summarizes effective concentrations for various outcomes, based on studies with different COX-2 inhibitors [1]:

Target Inhibition Level Suggested Concentration Range Key Findings from Research
Half-Maximal Inhibition (IC₅₀) Varies by compound structure IC₅₀ values for potent inhibitors are often in the nanomolar to low micromolar range (e.g., 0.6 nM for a highly potent inhibitor [2]; 14 μM for a natural derivative [3]).
~80% Inhibition (IC₈₀) ~1000 ng/mL (approx. 3.1 μM for Diclofenac) Achieves strong analgesic efficacy; plasma levels from transdermal Diclofenac showed >80% COX-2 inhibition with lower COX-1 inhibition, suggesting a safer profile [1].
~50% Inhibition (IC₅₀) ~100 ng/mL (approx. 0.31 μM for Diclofenac) Considered the minimum threshold for a meaningful analgesic effect [1]. A good starting point for initial activity confirmation.

A critical finding from recent research is that maximal efficacy and reduced side effects are not solely dependent on high selectivity, but on achieving sufficient COX-2 inhibition while minimizing COX-1 inhibition [1]. For example, a drug concentration that provides over 80% COX-2 inhibition (IC80) with a much lower inhibition rate for COX-1 is an ideal target for in-vitro assays [1].

Experimental Protocols for COX-2 Inhibition Assays

Here are established methodologies for evaluating COX-2 inhibition, which you can adapt for testing Cox-2-IN-14.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This is a standard method for directly determining a compound's potency and selectivity index (SI) [4].

  • Objective: To determine the IC₅₀ values for COX-1 and COX-2 and calculate the Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).
  • Materials:
    • Ovine COX-1 and human recombinant COX-2 enzymes.
    • Test compound (e.g., this compound) dissolved in DMSO.
    • Arachidonic acid as substrate.
    • Commercially available EIA kit for Prostaglandin E₂ (PGE₂) or Thromboxane B₂ (TXB₂).
  • Procedure:
    • Pre-incubate the COX enzyme (either isoform) with various concentrations of the test compound or vehicle control for a set time (e.g., 5-10 minutes).
    • Initiate the reaction by adding arachidonic acid.
    • After a specific incubation period (e.g., 10 minutes at 37°C), stop the reaction.
    • Quantify the prostaglandin product (like PGE₂ for COX-2) using the EIA kit.
    • Calculate the percentage inhibition relative to the control and determine the IC₅₀ values using a sigmoidal dose-response curve [4].
Whole Blood Assay (WBA)

This assay assesses COX inhibition in a more physiologically relevant environment and can help correlate plasma concentrations with effect [1].

  • Objective: To measure the COX-1 and COX-2 inhibition rates at specific plasma drug concentrations.
  • Materials:
    • Fresh human whole blood.
    • Heparinized tubes (for COX-2 assay) and glass tubes without anticoagulant (for COX-1 assay).
    • Test compound.
    • Lipopolysaccharide (LPS) for inducing COX-2 in heparinized blood.
    • ELISA kits for TXB₂ (for COX-1) and PGE₂ (for COX-2).
  • Procedure:
    • COX-1 Assay: Add the drug directly to fresh blood in a glass tube, allow it to clot at 37°C for 1 hour, then centrifuge. Measure TXB₂ in the serum as an indicator of COX-1 activity [1].
    • COX-2 Assay: Add the drug and LPS to heparinized blood, incubate for several hours (e.g., 24 hours) at 37°C, then centrifuge. Measure PGE₂ in the plasma as an indicator of COX-2 activity [1].
    • Calculate the inhibition rate for each isoform at different drug concentrations.

The workflow for these key experiments can be summarized as follows:

Start Start Assay Design Goal Define Assay Goal Start->Goal Sub1 Direct Enzyme Binding (Enzyme Immunoassay) Goal->Sub1 Sub2 Physiological Context (Whole Blood Assay) Goal->Sub2 Proc1 1. Pre-incubate enzyme with inhibitor 2. Add Arachidonic Acid 3. Stop reaction 4. Quantify Prostaglandin (EIA) 5. Calculate IC₅₀ and SI Sub1->Proc1 Proc2 COX-1: Drug in blood, clot, measure serum TXB₂ COX-2: Drug + LPS in blood, incubate, measure plasma PGE₂ Sub2->Proc2 Result Determine Potency and Optimal Concentration Proc1->Result Proc2->Result

Troubleshooting Common Issues

  • Issue: Lack of Inhibitory Activity

    • Cause: The compound's structure may not allow effective entry or binding to the COX-2 active site.
    • Solution: Perform molecular docking studies to visualize potential interactions. Effective inhibitors often form hydrogen bonds with key residues like Arg120, Tyr355, and Ser530, and fit into the hydrophobic side pocket (lined by Val523, Arg513) unique to COX-2 [4] [3]. This can guide structural optimization before further synthesis.
  • Issue: Poor Selectivity (High COX-1 Inhibition)

    • Cause: The molecule is too small or flexible, allowing it to access the narrower active site of COX-1.
    • Solution: Design bulkier compounds or introduce specific substituents (e.g., a sulfonamide or methanesulfonyl group) that can exploit the larger Val523/Arg513 side pocket in COX-2, which is restricted in COX-1 by an isoleucine residue [5] [6].
  • Issue: In Vitro Activity Does Not Translate to Cellular or In Vivo Efficacy

    • Cause: Poor pharmacokinetic (PK) properties, such as low metabolic stability, poor membrane permeability, or rapid clearance.
    • Solution: Early-stage PK profiling is crucial. Use in silico tools to predict properties like LogP and metabolic lability. Also, consider using different formulation approaches. For instance, a transdermal patch can maintain stable, lower plasma concentrations that are effective for COX-2 inhibition while reducing side effects associated with high peak concentrations from oral doses [1].

The Role of Molecular Docking

Integrating computational methods like molecular docking is highly recommended in the early stages of assay development. It helps in:

  • Validating Binding: Confirming that your compound can theoretically bind to the COX-2 active site.
  • Guiding SAR: Understanding how different chemical groups contribute to binding affinity and selectivity, which informs the synthesis of more potent analogs [4] [3].
  • Explaining Results: Providing a structural basis for unexpected experimental results, such as a loss of activity due to a steric clash.

The diagram below illustrates the key interactions between a selective COX-2 inhibitor and the enzyme's active site, which is critical for rational drug design.

I hope this technical support content provides a solid foundation for your work. The field of COX-2 inhibitor development is advanced, and applying these established principles should help you effectively characterize your compound.

References

Stability Assessment of COX-2 Inhibitors: A Framework

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like COX-2-IN-14, you must empirically determine its specific storage conditions. The table below summarizes key parameters from stability studies on known COX-2 inhibitors, which can inform your experimental design.

Compound Studied Key Stability Conditions & Findings Primary Analytical Method Reference

| Selected Coxibs (Celecoxib, Etoricoxib, etc.) | • Stability Challenge: Acidic, alkaline, neutral conditions at different temperatures. • Finding: Generally more stable in alkaline vs. acidic environments; robenacoxib was least stable. | TLC-Densitometry | [1] | | Celecoxib Oral Suspension | • Successful Storage: 93 days in amber PVC bottles. • Temperature: 5°C (refrigeration) and 23°C (room temperature). | Stability-indicating HPLC | [2] [3] | | General NSAIDs | • ICH Guidelines: Stress testing under acid/base, oxidative, thermal, and photolytic conditions. • Light Sources: Option 1 (D65/ID65 standard) or Option 2 (cool white + near UV lamp). | Chromatography & Chemometrics | [4] | | Sterile Supplies (General Standard) | • Recommended Storage Temp: 22°C to 26°C (72°F to 78°F). • Recommended Max Humidity: 60%. | N/A | [5] |

Experimental Protocols for Stability Testing

You can adapt the following detailed methodologies to profile the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol follows ICH Guideline Q1A(R2) and is used to elucidate the intrinsic stability of a molecule [4].

  • 1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • 2. Stress Conditions:
    • Acidic Hydrolysis: Mix the compound with 0.1-1M HCl and heat (e.g., 40-60°C) for a set period.
    • Alkaline Hydrolysis: Mix the compound with 0.1-1M NaOH and heat similarly.
    • Oxidative Degradation: Expose the compound to 3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C).
    • Photostability: Expose solid and solution samples to a calibrated light source that provides both UV and visible light, as per ICH Q1B [4].
  • 3. Analysis: At timed intervals, withdraw samples and analyze using your stability-indicating method (e.g., HPLC or UPLC-MS/MS) to track the decrease in parent compound and the formation of degradation products [1].
Protocol 2: Long-Term Stability Study for a Solution or Suspension

This protocol is based on the study that established a 93-day shelf life for a celecoxib suspension [2].

  • 1. Formulation: Prepare a solution or suspension of this compound at your target concentration. Note the vehicle used (e.g., Ora-Blend for oral suspensions).
  • 2. Packaging and Storage: Package the formulation in chemically inert containers, such as amber glass or amber PVC bottles to protect from light. Store replicates at different temperatures:
    • Refrigeration: 5°C ± 3°C
    • Room Temperature: 23°C ± 2°C
    • (Optional) Accelerated条件: 40°C ± 2°C
  • 3. Sampling and Analysis: Periodically withdraw samples (e.g., on days 0, 7, 14, 28, 56, 93). Assess:
    • Physical Stability: Appearance, color, odor, pH, and ease of resuspension.
    • Chemical Stability: Assay the concentration of this compound using a validated HPLC method. The formulation is considered stable if it retains >90-95% of the initial concentration [2].

Troubleshooting Common Stability Issues

Problem Possible Cause Solution

| Rapid decrease in purity at room temperature | Thermal instability or hydrolysis. | • Store solid compound refrigerated or frozen. • Use desiccant in the container to prevent moisture uptake. | | Formation of multiple degradation products | Susceptibility to oxidation or photolysis. | • Use opaque or amber vials for storage [2]. • Include antioxidants (e.g., BHT) in solution formulations. | | Unclear degradation pathway | Lack of identification of degradants. | Use LC-MS/MS to identify the molecular weight and structure of degradation products, allowing you to propose a degradation pathway [1]. | | Poor recovery of compound from storage solution | Adsorption to container walls or precipitation. | • Use low-adsorption tubes. • Adjust the pH or solvent system of the stock solution. • Consider storing as a solid and preparing solutions fresh. |

Analytical Workflow for Stability Assessment

The following diagram illustrates the decision-making pathway for a comprehensive stability study, integrating the protocols above:

Start Start: Stability Assessment Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Start->Method Forced Forced Degradation Study Method->Forced IdDegradants Identify Major Degradants (via LC-MS/MS) Forced->IdDegradants Define Define Stable Conditions (pH, Temp, Light Protection) IdDegradants->Define LongTerm Long-Term & Real-Time Stability Study Define->LongTerm Monitor Monitor Physical & Chemical Parameters LongTerm->Monitor End Establish Shelf-Life & Storage Recommendations Monitor->End

  • Begin by developing a stability-indicating analytical method; this is non-negotiable for accurate data.
  • Use the forced degradation study to understand the compound's inherent stability and reveal its "weak spots" [4].
  • Identifying degradants with LC-MS/MS provides a deeper understanding of the degradation pathways [1].
  • The insights from forced degradation directly inform the parameters for your long-term study, making it more targeted and efficient.

References

Strategies to Enhance COX-2 Inhibitor Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key structural and computational strategies you can explore to minimize non-specific binding, based on general research into COX-2 inhibitors.

Strategy Key Rationale / Mechanism Experimental / Computational Approach
Exploit the COX-2 Side Pocket The COX-2 active site has a larger, more flexible secondary pocket (due to Val523 and Arg513) not present in COX-1 [1] [2]. Design molecules with bulky, rigid groups (e.g., sulfonamides, methanesulfonyl) that can access this unique space [1].
Optimize Hydrogen Bonding The Arg513 residue in the COX-2 side pocket can form favorable polar interactions [1]. Introduce specific polar functional groups (e.g., amide carbonyls) that act as hydrogen bond acceptors with this arginine [3].
Apply In-Silico Screening Computational models can predict binding affinity and selectivity before chemical synthesis [4]. Use molecular docking (e.g., with PDB ID 1CX2) and ADMET property prediction to screen derivative libraries [4].

An Integrated Workflow for Compound Optimization

Based on these strategies, you can structure your research into a two-phase workflow that iterates between computational design and experimental validation.

cluster_1 Phase 1: In-Silico Design cluster_2 Phase 2: Experimental Validation Phase 1: In-Silico Design Phase 1: In-Silico Design Phase 2: Experimental Validation Phase 2: Experimental Validation Phase 1: In-Silico Design->Phase 2: Experimental Validation A1 Generate Cox-2-IN-14 derivative library A2 Molecular Docking against COX-2 (e.g., 1CX2) and COX-1 structures A1->A2 A3 Predict binding poses and affinity scores A2->A3 A4 Filter top candidates based on selectivity ratio A3->A4 A5 ADMET & drug-likeness prediction A4->A5 B1 In-Vitro COX-1 / COX-2 Enzyme Assay B2 Determine IC₅₀ values and Selectivity Index (SI) B1->B2 B3 Validate low off-target binding in cellular models B2->B3 B4 Iterate and refine chemical structure B3->B4 B4->A1 Feedback Loop

Phase 1: In-Silico Design and Screening

This phase focuses on rational design to save time and resources.

  • Generate a Derivative Library: Create a virtual library of structural analogs of this compound. Consider introducing substituents known to enhance COX-2 selectivity, such as sulfonamides or methanesulfonyl groups, targeting the unique side pocket [1].
  • Perform Molecular Docking: Use software like AutoDock Vina to dock your derivatives into the crystal structures of both COX-2 (e.g., PDB ID: 1CX2) and COX-1 [4]. Pay close attention to whether the compounds successfully access and form stable interactions within the COX-2-specific side pocket.
  • Predict Selectivity and Drug-Likeness: Calculate the binding affinity (IC₅₀) for both isoforms in silico to determine a preliminary Selectivity Index (SI). Follow this with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction to filter out candidates with poor pharmacological profiles [4].
Phase 2: Experimental Validation

The top-ranked candidates from Phase 1 must be synthesized and tested to confirm the computational predictions.

  • In-Vitro Enzyme Inhibitory Assay: This is the gold-standard method for determining selectivity.
    • Procedure: Use commercial COX-1 and COX-2 enzyme kits to measure the inhibition of prostaglandin production by your compounds.
    • Data Analysis: Calculate the IC₅₀ value for each enzyme. The Selectivity Index (SI) is then given by SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater COX-2 selectivity [1] [3]. Research suggests that moderately selective inhibitors (SI between 10 and 100) may offer the best balance of efficacy and safety [3].
  • Cellular Efficacy and Toxicity Assays:
    • Use cell-based models (e.g., human whole-blood assays or cancer cell lines known to overexpress COX-2) to confirm anti-inflammatory or anti-proliferative effects [5] [6].
    • Assess potential gastric toxicity using cell viability assays on gastric mucosa cell lines, which can serve as an indicator of COX-1 mediated side effects [3] [7].

Frequently Asked Questions (FAQs)

Q1: What is the target Selectivity Index (SI) I should aim for? While highly selective inhibitors (SI > 100) can be designed, recent research suggests that moderately selective COX-2 inhibitors (SI between 10 and 100) may be more favorable. This is because extreme selectivity has been linked to an imbalance in prostanoids, potentially increasing cardiovascular risks. A moderate SI may help maintain a better efficacy and safety profile [3].

Q2: Besides the active site, are there other targets for improving specificity? Yes, an emerging strategy is to target allosteric sites on the COX-2 enzyme. Some compounds, like the resveratrol derivative mentioned in the search results, may bind outside the canonical active site, leading to a different inhibition mechanism and potentially reduced off-target effects [3].

References

Cox-2-IN-14 cytotoxicity threshold determination

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data of COX-2 Inhibitors

The table below summarizes cytotoxicity data for several COX-2 inhibitors and related conjugates from published studies. This can serve as a reference point for expected potency ranges.

Table 1: Cytotoxicity Profiles of Selected COX-2 Inhibitors and Conjugates

Compound / Agent Cell Line(s) Used Assay Type Cytotoxicity (IC₅₀) Key Findings Source
Chemocoxib A (Compound 12) Various HNSCC & for xenograft In vitro & In vivo Similar to podophyllotoxin in vitro Proof-of-concept for in vivo COX-2 targeting; selectivity may not be evident in cell culture. [1]
DuP-697 Mesothelioma (NCI-H2052, MSTO-211H); Lung (A549) MTT ~100 µM (H2052); ~150 µM (MSTO) COX-2 inhibitor enhancing pemetrexed effects. [2]
Celecoxib Mesothelioma (NCI-H2452) MTT ~200 µM Showed additive effect with pemetrexed. [2]
Indomethacin-Podophyllotoxin Conjugates - Purified Enzyme Inhibition COX-2 IC₅₀: 0.14 - 0.29 µM Highly potent and selective COX-2 inhibition. [1]
Meloxicam Colon Cancer (SNU-C5/5FUR) MTT Reversed 5-FU resistance Reduced PGE2 and VEGF in resistant cells. [3]

Experimental Protocols for Cytotoxicity Determination

Here are detailed methodologies for key experiments used to generate cytotoxicity data.

Protocol 1: MTT Cytotoxicity Assay

This protocol is commonly used, as referenced in studies on mesothelioma and colon cancer cells [3] [2].

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 × 10⁵ cells/mL (90 µL per well).
  • Compound Treatment: Add 10 µL of the test compound (Cox-2-IN-14) to the wells. Include wells with no drug as a viability control and wells with medium only as a blank.
  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a desired period (e.g., 24-72 hours).
  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in saline) to each well. Shake gently and incubate for 4 hours.
  • Solubilization: Carefully dissolve the formed formazan crystals by adding dimethyl sulfoxide (DMSO) to each well.
  • Measurement: Measure the optical density (OD) of each well at a wavelength of 540 nm using a microplate reader.
  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (concentration that causes 50% reduction in cell viability).
    • % Cell Viability = (ODTest - ODBlank) / (ODControl - ODBlank) × 100
Protocol 2: Cell Deconvolution and Gene Set Variation Analysis (GSVA)

This bioinformatics approach is useful for understanding the impact of COX-2 expression on the tumor immune microenvironment [4].

  • Data Collection: Retrieve public transcriptomic data (e.g., RNA-seq or microarray) from relevant cancer cohorts.
  • Cell Deconvolution: Use an algorithm like MIXTURE with a signature matrix (e.g., LM22) to estimate the relative abundance of 22 immune cell types from bulk tumor RNA-seq data.
  • Pathway Analysis: Perform Gene Set Variation Analysis (GSVA) to evaluate the enrichment of specific gene signatures, such as the PTGS2 (COX-2) pathway or NK cell effector cytotoxicity signatures.
  • Validation: Validate bioinformatics findings using flow cytometry and cytotoxic assays on patient-derived immune cells co-cultured with cancer cell lines.

Mechanisms and Pathways

Understanding the mechanism of action of COX-2 inhibitors and how they influence cytotoxicity is crucial for troubleshooting experiments.

The following diagram illustrates the proposed mechanism by which COX-2 inhibition can restore anti-tumor cytotoxicity, particularly in the context of combination therapies.

Start Chemotherapy COX2 COX-2 Upregulation in Cancer Cells Start->COX2 PGE2 PGE2 Production COX2->PGE2 ImmuneSup Immunosuppressive Microenvironment PGE2->ImmuneSup NK Restored NK Cell Cytotoxic Activity ImmuneSup->NK Suppresses ICB Immune Checkpoint Blockade (ICB) ICB->NK Activates COX2_Inhib COX-2 Inhibitor COX2_Inhib->PGE2 Inhibits COX2_Inhib->NK Rescues TumorKill Enhanced Tumor Cell Killing NK->TumorKill

Diagram 1: COX-2 Inhibition Overcomes Chemotherapy-Induced Immunosuppression. Cytotoxic therapy can upregulate COX-2/PGE2, suppressing immune cells like NK cells. Adding a COX-2 inhibitor blocks this pathway, restoring NK cell activity and enhancing the effect of immunotherapy [4] [5].

Frequently Asked Questions

Q: Why might I see inconsistent cytotoxicity results with the same compound across different labs? A: Variations are common. A 2023 interlaboratory study on ISO 10993-5 (cytotoxicity testing for medical devices) found that factors like serum concentration in the medium and incubation time significantly impact results. For example, 10% serum supplementation and longer incubation increased test sensitivity for PVC material. It is critical to standardize your assay protocol and confirm key parameters if comparing data across labs [6].

Q: We validated this compound's potency in enzyme assays, but it shows no COX-2-dependent cytotoxic selectivity in our cell culture models. Why? A: This is a known phenomenon. Studies on COX-2-targeting conjugates found that while they effectively inhibit the COX-2 enzyme and accumulate in COX-2-expressing tumors in vivo, this selectivity may not be evident in standard cell culture assays. The in vivo tumor microenvironment and pharmacokinetics play a crucial role in targeted delivery [1].

Q: Can COX-2 inhibitors actually enhance the effect of chemotherapy? A: Yes, multiple studies demonstrate this. COX-2 inhibitors like celecoxib and meloxicam have been shown to reverse chemoresistance and enhance the cytotoxic effects of drugs like 5-FU and pemetrexed in various cancer cell lines. This is often mediated by blocking COX-2-derived PGE2, which promotes survival and angiogenesis in cancer cells [3] [2].

Q: What are the primary types of cell death I might observe in my cytotoxicity assays? A: The three main morphological types are:

  • Apoptosis (Type I): Characterized by cell shrinkage, nuclear condensation, and formation of apoptotic bodies.
  • Autophagy (Type II): Marked by cytoplasmic vacuolization and the presence of autophagosomes.
  • Necrosis (Type III): Involves cell swelling and loss of membrane integrity, leading to inflammation [7].

References

Strategic Framework for Enhancing Cellular Uptake

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that the efficacy of a drug candidate can be limited by its ability to enter cells efficiently. The following table summarizes the main strategic approaches identified in recent literature for improving the cellular uptake of bioactive compounds.

Strategy Key Mechanism Experimental Model / Context Reported Outcome
Nanoparticle Delivery [1] Use of Poloxamer F-68 coated magnetic nanoparticles for targeted delivery. Curcumin-Piperine in HCT-116 colon cancer cells [1]. Synergistic cytotoxic effect and highest drug uptake [1].
Structural Hybridization [2] Designing hybrid molecules (e.g., pyrazole/1,2,4-triazole) to create dual-targeting agents. Pyrazole-triazole hybrids tested on HT-29, MCF-7, and A-549 cancer cell lines [2]. Potent antiproliferative effect; compounds 14b, 14g, 14k showed IC(_{50}) values as low as 1.20 - 2.93 μM [2].
Bioavailability Enhancement [1] Co-delivery with a bioenhancer (e.g., Piperine) to inhibit metabolic enzymes and increase absorption. Curcumin-Piperine combination [1]. Increased curcumin bioavailability by up to 2000% [1].
Mucoadhesive Nanocarriers [3] Use of mucoadhesive carriers to increase retention time and localization at the target site. Proposed for oral cancer management with COX-2 inhibitors [3]. Improved localization and sustained release at the biological membrane [3].

Detailed Experimental Protocols

Here are detailed methodologies for the key strategies mentioned above, which you can adapt for Cox-2-IN-14.

Protocol 1: Formulation of Poloxamer-Coated Magnetic Nanoparticles

This protocol is adapted from the synthesis of CUR-PIP-F68-Fe(_3)O(_4) NPs [1].

  • Synthesis of Bare Fe(_3)O(_4) NPs (Co-precipitation Method):

    • Preparation: Dissolve ferrous sulfate tetrahydrate and ferric chloride hexahydrate in a molar ratio of 1:2 in distilled water.
    • Reaction: Continuously sonicate the mixture at 65°C using a probe sonicator. Add ammonium hydroxide solution dropwise until the pH reaches 12 and the color changes from brown to black.
    • Purification: Continue stirring for 30 minutes, then purge with N(_2) for 10 minutes. Let the precipitates settle for 12 hours at room temperature. Collect the final black powder (Fe(_3)O(_4)-NP) by centrifugation, washing, and drying in a vacuum oven at 60°C [1].
  • Drug Loading and Polymer Coating:

    • Polymer Solution: Prepare a 1% w/v solution of Poloxamer F-68 in distilled water at 60 ± 0.5°C.
    • Coating: Add approximately 200 mg of the synthesized bare Fe(_3)O(_4) NPs to the polymer solution. The mixture is stirred to allow the polymer to coat the nanoparticle surface [1].
  • Optimization with Box-Behnken Design (BBD):

    • Factors: Use a statistical model like BBD to optimize critical formulation parameters. Key factors to investigate include the concentration of the polymer (Poloxamer F-68), the drug-to-polymer ratio, and sonication time/amplitude during synthesis.
    • Responses: The target responses for optimization are particle size (aiming for ~150-200 nm), zeta potential (for colloidal stability, e.g., -30 mV), and encapsulation efficiency (can be >98%) [1].
Protocol 2: In Vitro Assessment of Uptake and Efficacy

These are standard assays to confirm the success of your formulation.

  • Cellular Uptake Study (using Confocal Microscopy):

    • Procedure: Incubate cancer cells (e.g., HCT-116) with your formulated this compound nanoparticles. You may need to label the drug or nanoparticles with a fluorescent tag. After incubation, fix the cells and analyze them under a confocal microscope.
    • Expected Outcome: Successful uptake will show a strong fluorescent signal localized within the cells, demonstrating that the nanoparticle system has delivered its cargo inside the cells [1].
  • Cytotoxicity Assay (MTT Assay):

    • Procedure: Treat cells with various concentrations of free this compound and your nanoparticle formulation. After incubation, add MTT reagent. Living cells will convert MTT into purple formazan crystals. Dissolve the crystals and measure the absorbance.
    • Data Analysis: Calculate the % cell viability and the half-maximal inhibitory concentration (IC({50})). A successful formulation will show a significantly lower IC({50}) compared to the free drug, indicating enhanced potency due to better uptake [1] [2].

Conceptual Workflows & Pathways

To better visualize the experimental journey and the biological rationale, the following diagrams map out the key processes.

workflow Start Start: Poor Cellular Uptake Strat1 Strategy 1: Nanoparticle Formulation Start->Strat1 Strat2 Strategy 2: Structural Optimization Start->Strat2 Step1_1 Synthesize Magnetic NPs (Co-precipitation) Strat1->Step1_1 Step2_1 Design Hybrid Molecule (e.g., Pyrazole-Triazole) Strat2->Step2_1 Step1_2 Coat with Polymer (e.g., Poloxamer F-68) Step1_1->Step1_2 Step1_3 Load Drug (this compound) Step1_2->Step1_3 Eval1 Evaluate Physicochemical Properties (Size, Zeta) Step1_3->Eval1 Step2_2 Synthesize & Purify Step2_1->Step2_2 Step2_2->Eval1 Eval2 Conduct In-Vitro Assays (Uptake, Cytotoxicity) Eval1->Eval2 Success Success: Improved Uptake & Efficacy Eval2->Success

This workflow shows the two parallel experimental paths you can take to improve uptake, converging on a critical evaluation stage.

pathway NP This compound Nanoparticle Uptake Enhanced Cellular Uptake (Endocytosis) NP->Uptake  Targeted Delivery PGE2 PGE2 Production Effect Biological Effect: - Apoptosis - Reduced Viability PGE2->Effect  Promotes Inflammation & Cell Survival COX2 COX-2 Enzyme COX2->PGE2  Converts AA to External External Magnetic Field External->NP  Guides to Cell Uptake->COX2  Inhibits Target

This diagram illustrates how your nanoparticle formulation (from Strategy 1) works at a cellular level to enhance uptake and achieve the desired therapeutic effect by inhibiting the COX-2 pathway.

Frequently Asked Questions (FAQs)

Q1: Why is cellular uptake a critical parameter for this compound efficacy? Many small-molecule drugs, especially hydrophobic ones, suffer from poor aqueous solubility and rapid metabolism, which limit their absorption and availability inside target cells. Efficient cellular uptake is essential for the drug to reach its intracellular target (the COX-2 enzyme) at a sufficient concentration to exert its intended therapeutic effect [1] [3].

Q2: Can I use a simpler method than nanoparticles to improve uptake? Yes, a bioavailability enhancer like Piperine is a viable and often simpler strategy to test initially. Piperine has been shown to inhibit drug-metabolizing enzymes and increase the intestinal absorption of other compounds, boosting bioavailability by up to 2000% in some cases [1]. You can experiment with co-administering or co-encapsulating this compound with Piperine.

Q3: What are the most critical quality checks for my nanoparticle formulation? The three most critical parameters to characterize are:

  • Particle Size: Aim for a nanoscale size (e.g., ~150-200 nm) for optimal cellular internalization [1].
  • Zeta Potential: A highly positive or negative value (e.g., ±30 mV) indicates good electrostatic stability and prevents aggregation in storage [1].
  • Encapsulation Efficiency (%EE): A high EE (>95%) ensures that most of your drug is successfully loaded into the nanoparticles, minimizing waste and ensuring accurate dosing [1].

Q4: My nanoparticle formulation shows high encapsulation but low cytotoxicity. What could be wrong? This could indicate that the drug is trapped in the nanoparticle and not being released effectively at the target site (low drug release kinetics). It could also mean that the nanoparticles are being sequestered in cellular compartments like endosomes and cannot reach the cytosol. Investigate the drug release profile of your formulation in a simulated physiological buffer. To promote endosomal escape, you might need to modify your polymer coating to include "endosomolytic" agents.

References

Cox-2-IN-14 metabolite interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolite Interference

Metabolite interference occurs when the breakdown products of a drug candidate unexpectedly interact with the intended target or other biological pathways, complicating the interpretation of experimental results.

The diagram below illustrates the core concept and common investigative pathways for metabolite interference.

Parent_Drug Parent Drug (e.g., COX-2-IN-14) Metabolism In Vitro/In Vivo Metabolism Parent_Drug->Metabolism Metabolites Metabolite M1, M2, ... Metabolism->Metabolites Interference_Type Type of Interference Metabolites->Interference_Type Experimental_Approach Experimental Investigation Metabolites->Experimental_Approach Target_Interaction • Binds to COX-2 active site • Alters enzyme kinetics Interference_Type->Target_Interaction Off_Target_Effect • Inhibits other enzymes (e.g., COX-1, 5-LOX) • Activates unintended pathways Interference_Type->Off_Target_Effect Assay_Interference • Fluorescence/absorbance • Redox activity • Protein binding Interference_Type->Assay_Interference ID_Metabolites Identify & Synthesize Metabolites Experimental_Approach->ID_Metabolites Test_Activity Test Metabolite Activity in Assays Experimental_Approach->Test_Activity Analyze_Data Analyze Contribution to Overall Effect Experimental_Approach->Analyze_Data

Troubleshooting Guide & Experimental Protocols

This table outlines common symptoms and general investigation strategies. The protocols following the table provide detailed methodologies.

Symptom Potential Cause Investigation Approach
Unexpected residual COX-2 activity in vitro [1] Presence of active metabolites that are weak inhibitors. Test synthesized metabolites in enzymatic assays [1].
Discrepancy between cellular and biochemical assay results [2] Metabolites with cell-permeability differences or that target pathways upstream/downstream of COX-2. Compare IC₅₀ values in cell-based vs. cell-free assays; analyze cellular metabolite formation.
Off-target effects (e.g., COX-1 inhibition) not seen with parent compound [1] Metabolites with different selectivity profile. Screen major metabolites against a panel of related targets (e.g., COX-1, 5-LOX) [3].
In vitro-in vivo efficacy correlation is poor Circulating metabolites contribute to efficacy in vivo. Identify in vivo metabolites; test their potency and concentration in target tissues.
Protocol 1: Identifying and Characterizing Metabolites *In Vitro*

This protocol helps identify what metabolites are formed, laying the groundwork for subsequent testing [1].

  • Incubation: Incubate your COX-2 inhibitor (e.g., 1-10 µM) with NADPH-fortified human or animal liver microsomes (0.5-1.0 mg/mL protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for 30-120 minutes.
  • Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Vortex mix and centrifuge (e.g., 10,000 x g, 10 min) to precipitate proteins.
  • Analysis: Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (MS).
    • HPLC: Use a C18 reversed-phase column and a water/acetonitrile gradient.
    • MS: Operate in positive or negative ion mode to detect metabolites with mass shifts (e.g., +16 Da for oxidation) [1].
  • Synthesis: Based on the identified structures, chemically synthesize or biosynthesize the major metabolites for direct biological testing.
Protocol 2: Testing Metabolite Activity in COX Assays

This protocol assesses whether the identified metabolites are biologically active [1].

  • Assay System: Use a validated human whole blood assay or a recombinant COX enzyme assay to determine COX-1 and COX-2 inhibitory activity.
    • Whole Blood Assay: Incubate heparinized human blood with test compound (parent drug or metabolite) followed by stimulation with LPS (for COX-2) or calcium ionophore (for COX-1). Measure PGE₂ production by ELISA.
  • Incubation: Test a range of concentrations (e.g., 0.1 nM - 100 µM) of the parent drug and its synthesized metabolites in the assay system. Include a vehicle control and a reference inhibitor (e.g., Celecoxib).
  • Data Analysis: Calculate the IC₅₀ values for the parent drug and each metabolite. A metabolite is considered non-contributory if its IC₅₀ is significantly higher (e.g., >10-fold) than the parent drug and its measured plasma concentration in vivo is low [1].

Key Considerations for Researchers

When integrating this information into your support center, please note:

  • Compound Specificity is Critical: The strategies above are generalized. The experimental outcomes for this compound will be unique to its specific chemical structure and metabolic pathway.
  • Consult Primary Literature: Deeply investigate the chemical series and patent literature related to this compound for any hints about its potential metabolic soft spots or labile groups.
  • Profiling is Essential: A comprehensive metabolic identification study is the non-negotiable first step in troubleshooting unexplained activity or toxicity.

References

Cox-2-IN-14 batch-to-batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guide

Here are some frequently asked questions and solutions to address batch-to-batch variability:

  • FAQ 1: Why is consistent biological activity a problem between different batches of my inhibitor?

    • Potential Cause: Variability in the compound's purity or stability. Small differences in synthesis, purification, or storage can lead to batches with varying levels of degradation products or impurities, which can affect potency and selectivity.
    • Troubleshooting Steps:
      • Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to confirm the chemical purity of each new batch before use. A single sharp peak at the expected retention time is ideal.
      • Confirm Identity and Mass: Employ Mass Spectrometry (MS) to verify the molecular weight and confirm the identity of the compound.
      • Check Solubility and Preparation: Ensure the compound is dissolved in high-quality, fresh solvent (e.g., DMSO) and that stock solutions are handled to avoid repeated freeze-thaw cycles, which can cause degradation.
  • FAQ 2: My cell-based assay results are inconsistent. Is the problem my inhibitor or my cells?

    • Potential Cause: Biological system variability. Factors like cell passage number, density, and serum conditions can alter cellular responses, masking or mimicking batch effects of the inhibitor [1].
    • Troubleshooting Steps:
      • Standardize Cell Assays: Use cells at a consistent, low passage number and ensure they are healthy and not contaminated.
      • Run a Control Batch: Always include a previously validated "control" batch of the inhibitor as an internal reference in your new experiments.
      • Use a Positive Control: Employ a well-characterized COX-2 inhibitor (e.g., Celecoxib) as a positive control to ensure your assay is functioning correctly [2].
  • FAQ 3: How can I systematically compare the functional performance of two different batches?

    • Solution: Perform a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each batch.
    • Experimental Protocol (Cell-based COX-2 Inhibition):
      • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with LPS (e.g., 1 µg/mL for several hours) to induce COX-2 expression [3].
      • Treat cells with a range of concentrations (e.g., 0.1 nM - 100 µM) of both the new and reference batches of Cox-2-IN-14.
      • Measure PGE2 production, the primary prostaglandin output of COX-2, using a reliable method like an ELISA or, for higher specificity and speed, an LC-MS/MS assay [2].
      • Plot the data (log(inhibitor concentration) vs. normalized response) and calculate the IC50 values. A significant shift in the IC50 between batches indicates a functional difference.

The workflow below summarizes the key steps for validating a new batch of inhibitor.

Start Start: Receive New Batch Chem Chemical QC Start->Chem Bio Biological QC Chem->Bio Decide Quality Assessment Bio->Decide Pass PASS Decide->Pass Results match reference batch Fail FAIL Decide->Fail Significant deviation

Key Quality Control Experiments and Data

To ensure rigorous quality control, you should establish a set of standard experiments for each new batch. The table below outlines the core assays and the data you should collect and compare against your reference batch.

QC Assay Methodology Key Parameters to Measure & Compare
Chemical Purity & Identity HPLC, Mass Spectrometry Purity (%), Retention time, Molecular mass, Absence of extra peaks [2].
Functional Potency (IC₅₀) In vitro enzyme assay with purified COX-2 [2] or cell-based assay (e.g., LPS-stimulated macrophages). IC₅₀ value, Selectivity index (COX-2 vs. COX-1 IC₅₀ ratio) [4] [2].
Selectivity Profile Dose-response against both COX-1 and COX-2 enzymes. Degree of COX-2 inhibition and selectivity attained at a standard concentration (e.g., 1 µM) [4].

Detailed Experimental Protocols

LC-MS/MS-based COX Inhibition Assay

This method provides high specificity for measuring COX-2 activity by directly quantifying its product, PGE2 [2].

  • Principle: The assay measures the inhibition of PGE2 production from arachidonic acid by COX-2 in the presence of your inhibitor.
  • Workflow:
    • Reaction Setup: In a tube, mix Tris-HCl buffer (pH 8.0), heme and epinephrine co-factors, and purified human COX-2 enzyme. Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C for time-dependent inhibitors [2].
    • Initiate Reaction: Start the reaction by adding arachidonic acid (final concentration 5 µM).
    • Terminate Reaction: After 2 minutes, stop the reaction with HCl.
    • Extract and Analyze: Add organic solvent (hexane/ethyl acetate) to extract PGE2. Analyze the extract using LC-MS/MS, monitoring the transition of PGE2 (m/z 351 → 271) [2].
  • Data Analysis: Calculate the % inhibition compared to a no-inhibitor control. Generate a dose-response curve from multiple inhibitor concentrations to determine the IC50 value.
Cell-Based COX-2 Activity Assay

This protocol assesses inhibitor performance in a more complex, physiological-relevant system.

  • Workflow:
    • Cell Stimulation: Seed appropriate cells (e.g., RAW 264.7 or human chondrocytes) and stimulate with LPS (e.g., 1 µg/mL for 4-24 hours) to induce COX-2 expression [3] [1].
    • Inhibitor Treatment: Pre-treat cells with different concentrations of this compound for a set time (e.g., 1 hour) before a final challenge with arachidonic acid.
    • Sample Collection: Collect cell culture supernatant.
    • PGE2 Measurement: Quantify PGE2 levels in the supernatant using a commercial ELISA kit or the LC-MS/MS method described above [2].

The diagram below illustrates the logical process for integrating these QC steps.

Chemical Chemical QC Data Compare Compare with Reference Batch Chemical->Compare BioAssay Biological Assay Data BioAssay->Compare

I hope this structured guide helps you establish a robust quality control system for your work with this compound.

References

Cox-2-IN-14 off-target effects minimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common off-target concerns for COX-2 inhibitors like Cox-2-IN-14?

    • A: The primary concerns are cardiovascular, renal, and gastrointestinal effects. This is due to the inhibition of COX-2-derived prostaglandins (like PGI2) that maintain vascular homeostasis, while leaving the COX-1-mediated platelet aggregation function unaffected, creating a prothrombotic risk [1]. Renal toxicity can occur as COX-2 is constitutively expressed in the kidneys and plays a role in regulating blood flow and electrolyte balance [2].
  • Q2: Besides the classic COX-1 enzyme, what other off-target pathways should I consider?

    • A: Emerging research highlights the importance of the PI3K/AKT signaling pathway. COX-2 can activate PI3K/AKT, which is crucial for cell survival, growth, and migration. Unintended inhibition or modulation of this pathway can be a significant source of off-target effects, especially in cancer research contexts [3]. Furthermore, COX-2 also oxygenates endocannabinoids, producing novel prostaglandin ethanolamides and glycerol esters that influence synaptic signaling [4].
  • Q3: What are the key structural features that determine COX-2 selectivity?

    • A: Selectivity is largely determined by access to a "side pocket" in the COX-2 active site. The key difference is the substitution of Isoleucine at position 523 in COX-1 with a less bulky Valine in COX-2. This change, along with a Valine at 434 in COX-2 (vs. Isoleucine in COX-1), creates more space for selective inhibitors to bind tightly [5] [6].
  • Q4: How can I experimentally confirm that an observed effect is due to specific COX-2 inhibition?

    • A: A best practice is to use a multi-assay approach. The table below outlines key experiments to build a comprehensive selectivity profile.
Assay Type Experimental Goal What It Measures
In Vitro COX Enzyme Assay Determine inhibitor potency and isoform selectivity [5]. Half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The COX-2/COX-1 IC50 ratio indicates selectivity.
Cell-Based Assay (Whole Blood) Assess activity in a more physiologically relevant system [1]. Inhibition of prostaglandin (e.g., PGE2) production in lipopolysaccharide (LPS)-stimulated (COX-2) and non-stimulated (COX-1) human whole blood.
Counter-Screening Panels Identify activity against unrelated targets [7]. Screening against a panel of kinases, receptors, and enzymes (e.g., PI3K) to identify promiscuous binding.
Molecular Dynamics (MD) Simulation Visualize binding kinetics and stability [6]. The compound's residence time within the COX-2 binding pocket and its interaction with key residues (Val523, Arg513).

Troubleshooting Guides & Experimental Protocols

Problem: Suspected Cardiovascular Off-Target Effects

  • Potential Cause: Inhibition of COX-2-derived prostacyclin (PGI2) in the endothelium, leading to unopposed thromboxane A2 (TXA2) activity and increased platelet aggregation [1].
  • Solution:
    • In Vitro Testing: Perform a platelet aggregation assay. This compound should have little to no effect on platelet aggregation, whereas a non-selective NSAID like aspirin will inhibit it.
    • In Vivo Monitoring: In animal models, monitor blood pressure and signs of edema, as COX-2 inhibition can lead to salt and water retention [2].

Problem: Uncertain Selectivity Profile in Cellular Models

  • Potential Cause: Off-target engagement with COX-1 or other signaling pathways like PI3K/AKT.
  • Solution: Implement the following protocol to dissect the mechanism.

Protocol: Differentiating COX-2 Specificity from PI3K/AKT Pathway Effects

Objective: To determine if cellular effects of this compound are mediated through COX-2 inhibition or off-target modulation of the PI3K/AKT pathway.

Workflow Overview:

G Start Start: Treat Cells with This compound A Measure PGE2 Production (Downstream COX-2 Output) Start->A B PGE2 Significantly Reduced? A->B C Measure p-AKT/AKT Ratio (Downstream PI3K Output) B->C Yes E3 Conclusion: Effect is likely via other off-target mechanisms B->E3 No D p-AKT/AKT Ratio Significantly Reduced? C->D E1 Conclusion: Effect is likely COX-2 mediated D->E1 No E2 Conclusion: Effect involves off-target PI3K/AKT pathway D->E2 Yes CoTreat Co-treat with PI3K/AKT inhibitor (e.g., LY294002) E2->CoTreat Synergy Enhanced anti-proliferative/ anti-migratory effect? CoTreat->Synergy Synergy->E2 No E4 Conclusion: Suggests potential for dual-pathway inhibition Synergy->E4 Yes

Step-by-Step Methodology:

  • Cell Treatment: Use a relevant cancer cell line known to express COX-2 and have an active PI3K/AKT pathway (e.g., certain lung or colon cancer lines) [3].
    • Set up treatment groups: Vehicle control, this compound at various concentrations, a known PI3K/AKT inhibitor (e.g., LY294002) as a control.
  • Protein Extraction and Western Blotting:
    • Target: Phosphorylated AKT (Ser473) and total AKT.
    • Procedure: Lyse cells after treatment (e.g., 24 hours). Separate proteins via SDS-PAGE, transfer to a membrane, and probe with anti-p-AKT and anti-total-AKT antibodies. Normalize p-AKT levels to total AKT to assess pathway inhibition [3].
  • Prostaglandin E2 (PGE2) ELISA:
    • Target: PGE2 in cell culture supernatant.
    • Procedure: Collect supernatant from treated cells. Use a commercial PGE2 ELISA kit to quantify concentration according to the manufacturer's instructions. This directly measures COX-2 enzymatic activity [8].
  • Data Interpretation (Refer to Workflow Diagram):
    • Correlate the changes in p-AKT and PGE2 levels. A selective COX-2 inhibitor should significantly reduce PGE2 without strongly affecting the p-AKT/AKT ratio.

Pathway Visualization: COX-2 Signaling in Inflammation & Cancer

To better understand the on and off-target landscape, the diagram below illustrates the core COX-2 signaling pathway and its critical intersection with the PI3K/AKT axis.

G Stimuli Inflammatory/Oncogenic Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Expression ↑ Stimuli->COX2 AA Arachidonic Acid (AA) COX2->AA catalyzes PI3K PI3K Activation COX2->PI3K Direct Interaction (Off-Target Link) PGH2 PGG2/PHG2 AA->PGH2 COX-2 PGE2 PGE2 (Primary Prostaglandin) PGH2->PGE2 Specific Synthases EP EP Receptors PGE2->EP EP->PI3K Induces AKT AKT Activation PI3K->AKT Effects Cellular Effects AKT->Effects Promotes

References

FAQs on HPLC Method Validation for COX-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about developing and validating HPLC methods for COX-2 inhibitors.

Q1: What are the typical HPLC conditions and validation results for analyzing COX-2 inhibitors? Methods for several COX-2 inhibitors have been validated. The table below summarizes key parameters from established protocols that can guide your method development for Cox-2-IN-14.

Compound Chromatographic Conditions Linearity Range LOD / LOQ Precision (% RSD) Primary Application

| Rofecoxib [1] | Column: C18 (150 x 4.6 mm, 5µm) Mobile Phase: Acetonitrile / 0.1% o-phosphoric acid (50:50) Flow Rate: 1.0 mL/min Detection: UV at 272 nm | 2.5 - 25 µg/mL | 1.0 µg/mL (LOD) 2.5 µg/mL (LOQ) | Intra-day & Inter-day: < 1.76% | Analysis in Bovine Serum Albumin (BSA) microspheres | | DRF-4848 (Novel COX-2 inhibitor) [2] | Column: C18 Mobile Phase: 0.01M Phosphate Buffer (pH 3.2) / Acetonitrile (50:50) Detection: UV at 285 nm | 0.1 - 20 µg/mL | 0.1 µg/mL (LOQ) | Inter-day: 1.74-8.70% Intra-day: 0.75-8.43% | Quantification in rat plasma for pharmacokinetic studies | | Etoricoxib [3] | Column: C18 (30 x 4.6 mm, 2.6µm) Mobile Phase: Phosphate Buffer (pH 4.2) / Acetonitrile (Gradient) Detection: DAD at 284 nm | Not specified in excerpt | 0.03 µg/mL (LOD) 0.10 µg/mL (LOQ) | < 7.2% | Determination in human urine |

Q2: My analyte has low recovery from the biological matrix. How can I improve this? Low recovery is a common challenge. Here are two effective strategies based on validated methods:

  • Protein Precipitation and Extraction: For rofecoxib in a protein-rich BSA microsphere formulation, researchers stored the sample in glacial acetic acid, then diluted it with a 2% sodium dodecyl sulfate (SDS) solution, followed by sonication and filtration before injection [1]. SDS helps solubilize the drug and proteins.
  • Advanced Microextraction Techniques: For etoricoxib in urine, Fabric Phase Sorptive Extraction (FPSE) was successfully used. This technique combines the exhaustive extraction of Solid-Phase Extraction (SPE) with the simplicity of Solid-Phase Microextraction (SPME). It allows for direct extraction from complex samples without pre-treatment steps like protein precipitation, often leading to higher recovery and cleaner samples [3].

Q3: What are the critical parameters I must validate for my HPLC method? According to ICH and FDA guidelines, your method validation should systematically demonstrate that the procedure is suitable for its intended use [4]. The following workflow outlines the key parameters and their logical sequence:

G Start HPLC Method Validation Specificity 1. Specificity/SELECTIVITY Start->Specificity Linearity 2. Linearity Specificity->Linearity Range 3. Range Linearity->Range Accuracy 4. Accuracy Range->Accuracy Precision 5. Precision Accuracy->Precision LOD 6. LOD/LOQ Precision->LOD Robustness 7. Robustness LOD->Robustness

Troubleshooting Common HPLC Issues

When developing your method, you may encounter these specific problems. Here are potential causes and solutions:

Problem Potential Causes Suggested Solutions

| Poor Peak Shape | - Column degradation

  • Inappropriate mobile phase pH
  • Silanol interactions | - Use a guard column
  • Adjust pH of mobile phase (e.g., use phosphate buffer at pH 3.2-4.2 [2] [3])
  • Use a high-purity silica-based column or a different type of column | | Low Sensitivity | - Sub-optimal detection wavelength
  • High matrix interferenceirreproducible="" ,="" -="" 272-285="" [1] [2])="" [5].="" [3])="" [color="#4285F4" [label="5. Analyze via LC-MS-MS\n• Quantify PGE2 production\n• Compare to control (DMSO)\n• Calculate % Inhibition and IC50" [shape="rectangle," ]="" ```dot="" a="" activity="" and="" arrowsize="0.8]" assay="" bgcolor="#F1F3F4" buffers="" clean-up="" color="#5F6368" column="" compound="" constant="" cox="" cox-2="" this compound,="" determining="" digraph="" directly="" e2="" edge="" ensure="" enzyme.="" equilibrated="" equilibration="" experimental="" fillcolor="#FFFFFF" fluctuations="" fontcolor="#202124" for="" fpse="" fresh="" g="" heater="" here="" identify="" improve="" in-vitro="" inhibition="" inhibitors="" inhibitory="" is="" its="" key="" lc-ms-ms-based="" maintain="" measures="" method="" mobile="" nm="" node="" not="" of="" p1="" p2="" p3="" p4="" p5="" ph="" phase="" precise="" prepare="" product="" production="" prostaglandin="" protocol="" rankdir="TB" research="" retention="" sample="" start="" sufficient="" summarized="" support="" temperature="" the="" this="" time="" times="" to="" unstable="" use="" using="" your="" {="" |="" λ-max=""> P1 -> P2 -> P3 -> P4 -> P5 }

References

Cox-2-IN-14 selectivity COX-2 over COX-1 validation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of COX-2 Selectivity

The selective inhibition of COX-2 over COX-1 is largely determined by structural differences in the enzyme's active site. Understanding this is key to interpreting selectivity data.

  • A Single Amino Acid Difference: A crucial difference is at position 523 (often cited as position 509 in other numbering systems). In COX-1, this residue is a bulkier isoleucine (Ile), which creates a more restricted channel. In COX-2, it is a smaller valine (Val). This extra space in the COX-2 active site allows selective inhibitors to bind more readily [1] [2].
  • The Role of the Selectivity Pocket: Selective COX-2 inhibitors, such as the coxib class (e.g., Celecoxib, SC-558), often contain rigid structures and a sulfonamide or sulfone group. This group can access the Val523-gated secondary pocket in COX-2, a region inaccessible in the COX-1 isoform due to the Ile residue [1] [3] [4].
  • Kinetics of Inhibition: The binding of a selective inhibitor can lead to a long residence time inside the COX-2 isoform. For some inhibitors, the dissociation from COX-2 can take hours, whereas it takes only seconds from COX-1, contributing significantly to the observed selectivity [1].

Experimental Protocols for Validating Selectivity

The following are established methodologies used to determine a compound's inhibitory activity and selectivity profile. You would apply these same protocols to validate Cox-2-IN-14.

Assay Method Key Steps Measured Outcome

| In Vitro Enzyme Inhibition Assay [5] [3] [4] | 1. Use purified ovine COX-1 and human recombinant COX-2 enzymes. 2. Incubate enzymes with the test compound at varying concentrations. 3. Use a kit to measure prostaglandin production (e.g., via ELISA or fluorescence). | IC₅₀ values: The concentration of the inhibitor that reduces enzyme activity by 50%. A lower IC₅₀ for COX-2 indicates higher potency. | | Whole Blood Assay (WBA) [5] | 1. For COX-1: Incubate human blood (no anticoagulant) with the drug. Measure serum Thromboxane B₂ (TXB₂), a product of COX-1. 2. For COX-2: Incubate heparinized blood with a stimulant (e.g., LPS). Measure PGE₂ production. | Inhibition Rates: The percentage inhibition of COX-1 and COX-2 activity at specific plasma concentrations (e.g., Cmax). | | Cellular and Mechanistic Studies [1] [6] | 1. Perform molecular docking simulations to predict binding poses. 2. Use standard Molecular Dynamics (MD) or advanced techniques (e.g., metadynamics) to simulate binding/unbinding. 3. Test in cell-based models (e.g., LPS-stimulated cells) to measure effects on inflammatory markers (PGE₂, TNF-α, IL-1β). | • Binding affinity and stability. • Residence time within the active site. • Anti-inflammatory effect in a more complex system. |

Key Data for a Comparison Guide

When creating your comparison guide, the following quantitative and qualitative data points are essential for an objective evaluation.

Data Category Specific Metrics to Include Interpretation & Context

| In Vitro Potency & Selectivity | • IC₅₀ (COX-1) and IC₅₀ (COX-2) • Selectivity Index (SI)= IC₅₀(COX-1) / IC₅₀(COX-2) | A higher SI indicates greater COX-2 selectivity. Compare SI values against reference drugs (e.g., Celecoxib). | | Ex-Vivo/Whole Blood Activity [5] | • COX-1 and COX-2 inhibition rates at the maximum plasma concentration (Cmax) of a clinical dose. • IC₅₀ and IC₈₀ values derived from the WBA. | Shows physiological relevance. A desirable profile is high COX-2 inhibition (>80%) with low COX-1 inhibition at therapeutic concentrations. | | Structural Insights [1] [2] | • Diagram of the compound bound in the COX-2 active site. • Key interactions (e.g., H-bonds with Arg513, Gln192, hydrophobic contacts). | Explains the reason for selectivity at the atomic level and validates the binding mode. | | Kinetic Parameters | • Association (kₒₙ) and Dissociation (kₒff) rate constants. • Residence time (τ = 1/kₒff). | A long residence time in COX-2 is a hallmark of time-dependent, potent inhibitors and contributes to duration of action. |

Visualizing Experimental Workflows

To help your audience quickly grasp the experimental flow, here is a diagram of the core validation pathway.

Start Compound Validation InVitro In Vitro Enzyme Assay Start->InVitro ExVivo Ex Vivo Whole Blood Assay Start->ExVivo Cellular Cellular & Mechanistic Studies Start->Cellular IC50 • IC₅₀ values • Selectivity Index (SI) InVitro->IC50 Inhibition • Inhibition rates at Cmax • IC₅₀/IC₈₀ in blood ExVivo->Inhibition Mechanism • Binding mode • Residence time • Anti-inflammatory effect Cellular->Mechanism Data Key Data Outputs IC50->Data Inhibition->Data Mechanism->Data

Figure 1. COX-2 Selectivity Validation Workflow

References

Cox-2-IN-14 efficacy comparison other COX-2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Established COX-2 Inhibitors

The table below summarizes key data from recent studies on several marketed COX-2 inhibitors, focusing on their inhibitory concentrations and clinical formulation effects.

Drug Name COX-2 IC50 (ng/mL) COX-1 IC50 (ng/mL) Selectivity Ratio (COX-1/COX-2 IC50) Key Comparative Findings
Diclofenac Sodium [1] [2] 0.54 1.27 ~2.4 Oral/suppository: COX-2 inhibition >IC80, but high COX-1 inhibition (>IC80) linked to GI disorders [1] [2]. Transdermal patch: COX-2 inhibition >IC80 with lower COX-1 inhibition, explaining analgesic effect with better GI tolerability [1] [2].
Celecoxib [1] 5.31 >5000 >940 Shows superior gastrointestinal safety compared to non-selective NSAIDs [3]. At 100 mg dose, its COX-2 inhibition rate at Cmax was below 50% [1].
Etodolac [1] 43.7 443 ~10 -
Flurbiprofen [1] 14.9 7.15 ~0.5 -
Ibuprofen [1] 84.3 5.21 ~0.06 -
Etoricoxib [4] - - - IM injection (90 mg) provided rapid (within 60 min) and sustained (over 24 hrs) pain relief in acute settings. Efficacy similar to naproxen in osteoarthritis with a more favorable GI tolerability profile [4] [5].

Experimental Methodologies for Profiling COX Inhibitors

The comparative data in the table above was largely generated using standardized pharmacological assays. Here is a detailed overview of a key experimental protocol.

  • Whole Blood Assay (WBA): This is a recognized method for evaluating the COX inhibitory activity of drugs ex vivo [1] [2].
    • Blood Collection: Blood is drawn from healthy human volunteers who have not taken any medication for at least one week prior [1] [2].
    • Sample Preparation: For the COX-1 assay, blood is collected without an anticoagulant. For the COX-2 assay, blood is collected in heparinized tubes and stimulated with lipopolysaccharide (LPS) to induce COX-2 expression [1] [2].
    • Drug Incubation: The blood samples are mixed with various concentrations of the NSAID being tested and incubated at 37°C for one hour [1] [2].
    • Measurement:
      • COX-1 Activity: Measured by quantifying the production of Thromboxane B2 (TXB2), a stable metabolite of TXA2 which is generated by COX-1 in platelets [1] [2].
      • COX-2 Activity: Measured by quantifying the level of Prostaglandin E2 (PGE2) produced by the LPS-stimulated blood [1] [2].
    • Data Analysis: The production of TXB2 and PGE2 in the presence of the drug is compared to that in control samples (with a solvent like DMSO). Logistic regression analysis is used to calculate the drug concentrations that inhibit 50% and 80% of enzyme activity (IC50 and IC80) [1] [2].

The following diagram illustrates the logical workflow of this assay:

workflow start Study Start blood Collect Blood from Volunteers start->blood prep Prepare Samples: - COX-1: No anticoagulant - COX-2: Heparin + LPS blood->prep incubate Incubate with Drug (37°C for 1 hour) prep->incubate measure Measure Metabolites: - COX-1: Thromboxane B2 (TXB2) - COX-2: Prostaglandin E2 (PGE2) incubate->measure analyze Data Analysis: Calculate IC50/IC80 via Logistic Regression measure->analyze end Generate Inhibition Profile analyze->end

References

Cox-2-IN-14 IC50 determination against reference compounds

Author: Smolecule Technical Support Team. Date: February 2026

Reference COX-2 Inhibitor Data and Protocols

The table below summarizes quantitative data for several well-characterized COX-2 inhibitors, which can be used as reference points. The data comes from a 2021 study that used ovine COX-1 and COX-2 enzyme inhibition assays [1].

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
Celecoxib >100 16 >6.3
Kuwanon A >100 14 >7.1
Kuwanon H 37 7 5.0
Kuwanon B 36 28 1.3
Kuwanon E 46 34 1.4
Kuwanon C 67 42 1.6

The Selectivity Index is a key metric calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀; a higher value indicates greater selectivity for COX-2 over COX-1 [1].

Detailed Experimental Methodology

The data in the table above was generated using the following protocol, which you could adapt for testing Cox-2-IN-14 [1]:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.
  • Assay Type: Cell-free enzyme inhibition assay.
  • Measurement: Quantification of the concentration required to produce 50% enzyme inhibition (IC₅₀).

For a more physiologically relevant context, a 2024 study used a human whole blood assay (WBA) [2]. This method is considered to better predict the in vivo effects of drugs:

  • Blood Collection: Blood from healthy volunteers is collected without anticoagulant for the COX-1 assay and with heparin for the COX-2 assay.
  • Stimulation: The COX-2 pathway in heparinized blood is induced by adding lipopolysaccharide (LPS).
  • Drug Incubation: Blood is mixed with various concentrations of the NSAID and incubated at 37°C for 1 hour.
  • Sample Analysis: After centrifugation, the supernatant (serum/plasma) is collected.
  • Prostaglandin Measurement: COX-1 activity is assessed by measuring Thromboxane B2 (TXB2) levels, while COX-2 activity is measured by Prostaglandin E2 (PGE2) levels, typically via ELISA.

The workflow of this assay is summarized in the diagram below:

workflow start Start: Human Whole Blood Assay blood_collection Blood Collection start->blood_collection cox1_assay COX-1 Assay (No anticoagulant) blood_collection->cox1_assay cox2_assay COX-2 Assay (Heparin tube + LPS) blood_collection->cox2_assay drug_incubation Incubate with test compounds cox1_assay->drug_incubation cox2_assay->drug_incubation centrifugation Centrifugation drug_incubation->centrifugation measurement ELISA Measurement TXB2 (COX-1) PGE2 (COX-2) centrifugation->measurement result Result: IC₅₀ & Selectivity Index measurement->result

How to Proceed Without Direct Data

Since this compound is likely a research chemical, its data might be found in specialized literature or patent applications. To build your guide:

  • Benchmark Against Celecoxib: Use Celecoxib data from the table as a primary reference, as it's a widely recognized selective COX-2 inhibitor [1] [2].
  • Follow Established Protocols: Use the whole blood assay methodology [2] to generate your own comparative data for this compound and other compounds.
  • Investigate Potent Analogs: The search revealed a highly potent compound designated as (S)-3a from a 2018 study, which reported a COX-2 IC₅₀ of 0.6 nM and a selectivity index of 1666 [3]. This could be a relevant benchmark for high-potency inhibitors.

References

Structural Analogues and Key Features of Selective COX-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While specific data on COX-2-IN-14 is unavailable, the table below summarizes the core structures and features of several selective COX-2 inhibitors, which are often based on a diaryl heterocyclic scaffold [1] [2] [3].

Compound / Class Core Structure / Scaffold Key Structural Features for COX-2 Selectivity Selectivity Index (COX-1/COX-2 IC₅₀ Ratio) Reference Compound
Classical Coxibs (e.g., Celecoxib) Diaryl heterocycle (e.g., pyrazole) A central heterocyclic ring with two aromatic groups. A sulfonamide (SO₂NH₂) or sulfone (SO₂) group on one phenyl ring is a key pharmacophore for interacting with the COX-2 side pocket [1] [4]. ~8.17 [3] Celecoxib [3]
Non-acidic Lonazolac Analogues [3] 1,3,4-trisubstituted pyrazole Designed by replacing the acidic -CH₂COOH group with bulky, non-acidic heterocycles (e.g., isoxazole, pyrimidine). This reduces gastric toxicity and increases fit into the larger COX-2 active site [3]. 0.31 - 9.31 [3] Celecoxib (SI = 8.17) [3]
Chalcone-based Inhibitors (e.g., Compound 2b) [3] α,β-unsaturated ketone The flexible chalcone scaffold can adopt a conformation that fits the COX-2 active site. Specific substituents on the aromatic rings enhance binding [3]. 9.31 [3] Celecoxib [3]

Experimental Protocols for Evaluating COX-2 Inhibitors

To objectively compare the activity of structural analogues, the following standard experimental methodologies are employed in the literature. You can use this as a guide to evaluate or interpret data on this compound analogues [2] [3].

  • In Vitro Cyclooxygenase (COX) Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes and calculate its selectivity index.
    • Typical Protocol: Uses human recombinant COX-1 and COX-2 enzymes. Enzyme activity is measured by monitoring the production of prostaglandins (e.g., PGE2) from arachidonic acid via an enzyme immunoassay (EIA). The IC₅₀ values are determined, and the Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2) [3].
  • In Vivo Anti-inflammatory Activity

    • Objective: To evaluate the efficacy of the compound in a living organism.
    • Common Model: Carrageenan-induced rat paw edema. Inflammation is induced by injecting carrageenan into the paw. The test compound is administered beforehand, and the reduction in paw volume/edema is measured over time (e.g., 3-4 hours) and compared to a control group [3].
  • Ulcerogenicity Assessment

    • Objective: To evaluate the potential for causing stomach ulcers, a major side effect of NSAIDs.
    • Typical Protocol: Animals (e.g., rats) are treated with the test compound for several days. After sacrifice, the stomach is examined for lesions or ulcers. An Ulcer Index is calculated, and the result is compared to standard drugs like indomethacin (high ulcerogenic potential) and celecoxib (lower ulcerogenic potential) [3].
  • Molecular Docking Studies

    • Objective: To understand the interaction between the inhibitor and the COX-2 enzyme at the atomic level and explain selectivity.
    • Typical Protocol: The 3D structure of the compound is docked into the crystal structure of the COX-2 active site (e.g., from the Protein Data Bank). The binding pose, interaction with key amino acids (e.g., Arg513, Val523), and docking score are analyzed to rationalize high affinity and selectivity [1] [3].

COX-2 Signaling in Cancer and Inhibitor Mechanism

The diagram below illustrates the role of COX-2 in cancer progression, which is a key therapeutic area for novel COX-2 inhibitors.

G cluster_pathway COX-2 Dependent Pathway InflammatoryStimuli Inflammatory Stimuli (Growth Factors, Cytokines) COX2_Expression COX-2 Overexpression InflammatoryStimuli->COX2_Expression AA Arachidonic Acid (AA) COX2_Expression->AA catalysis PGH2 PGH₂ AA->PGH2 COX-2 PGE2 PGE₂ (Major Effector) PGH2->PGE2 mPGES-1 EP_Receptors EP Receptors PGE2->EP_Receptors DownstreamEffects Downstream Pro-Cancer Effects EP_Receptors->DownstreamEffects Effect1 Angiogenesis DownstreamEffects->Effect1 Effect2 Inhibition of Apoptosis DownstreamEffects->Effect2 Effect3 Increased Cell Proliferation DownstreamEffects->Effect3 Effect4 Enhanced Invasion & Metastasis DownstreamEffects->Effect4 COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->AA Inhibits

How to Proceed with Your Comparison Guide

Since direct data on this compound is not publicly available, here are practical steps you can take to build your comparison:

  • Search Specialized Databases: Conduct a thorough search of patent databases (like USPTO, Espacenet, or Google Patents) using "this compound" as a keyword. Novel compounds are often disclosed in patents before appearing in journal articles.
  • Analyze the Structure: If you have the chemical structure of this compound, you can compare it directly with the scaffolds in the table above. Look for the diaryl heterocycle and the presence of specific pharmacophores like sulfonamide groups, which can give you initial clues about its potential selectivity and activity profile [1] [2].
  • Benchmark Against Standards: Any meaningful comparative guide should benchmark new analogues against well-established reference compounds like celecoxib and rofecoxib (withdrawn) for selectivity, efficacy, and safety profiles [1] [5] [4].

References

Standard Experimental Protocols for COX-2 Inhibitor Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

While data for Cox-2-IN-14 is unavailable, the methodologies below are commonly used in the industry to establish the efficacy profile of COX-2 inhibitors [1] [2] [3].

Method Type Assay/Model Key Measured Outcomes Purpose
In Vitro Human whole blood assay [1] COX-1 & COX-2 inhibition rates (IC₅₀), selectivity Determine enzyme-level potency and selectivity.
In Vitro Cell-based (e.g., LPS-stimulated RAW 264.7 macrophages) [2] Inhibition of Nitric Oxide (NO) production, cell viability (IC₅₀) Assess anti-inflammatory effect in a cellular system.
In Vitro Molecular docking studies [2] [3] Binding free energy (kcal/mol), interactions with active site residues Predict binding affinity and mode of action.
In Vivo Carrageenan-induced paw edema (mice/rats) [4] Edema inhibition (%) at various time points vs. control/standard drug Evaluate in vivo anti-inflammatory activity.

Recent Preclinical Data on Novel COX-2 Inhibitors

The following table summarizes quantitative data for recently developed compounds, illustrating the kind of in vitro and in vivo data researchers use for correlation [2] [4].

Compound In Vitro COX-2 IC₅₀ (µM) In Vitro Anti-inflammatory (NO IC₅₀, µM) In Vivo Edema Inhibition (%)
Oxindole derivative 4e [2] 2.35 ± 0.04 13.51 ± 0.48 Information not available in search results
Oxindole derivative 9h [2] 2.42 ± 0.10 Information not available in search results Information not available in search results
Oxindole derivative 9i [2] 3.34 ± 0.05 Information not available in search results Information not available in search results
Flurbiprofen-Oxadiazole 10 [4] Information not available in search results Information not available in search results 88.33
Flurbiprofen-Oxadiazole 3 [4] Information not available in search results Information not available in search results 66.66
Standard Drug (Flurbiprofen) [4] Information not available in search results Information not available in search results 90.01

Workflow for COX-2 Inhibitor Efficacy Profiling

The diagram below outlines a generalized workflow that researchers use to establish a correlation between in vitro and in vivo efficacy for novel COX-2 inhibitors.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Novel COX-2 Inhibitor InVitro In Vitro Profiling Start->InVitro COX2Assay COX Enzyme Inhibition Assay (IC₅₀, Selectivity) InVitro->COX2Assay CellAssay Cell-Based Anti-inflammatory Assay (e.g., NO inhibition in macrophages) InVitro->CellAssay Docking Molecular Docking (Binding Affinity, Mode) InVitro->Docking TargetEngagement Target Engagement & Cellular Efficacy InVivo In Vivo Validation TargetEngagement->InVivo Promising candidates progress EdemaModel Inflammatory Model (e.g., Carrageenan-Induced Paw Edema) InVivo->EdemaModel DataCorrelation Data Correlation & Lead Optimization End End DataCorrelation->End Lead Compound Identified COX2Assay->TargetEngagement CellAssay->TargetEngagement Docking->TargetEngagement Efficacy Efficacy Measurement (% Edema Inhibition) EdemaModel->Efficacy PK Pharmacokinetic Profiling (Cmax, AUC) EdemaModel->PK Efficacy->DataCorrelation PK->DataCorrelation

Diagram 1: A generalized workflow for profiling novel COX-2 inhibitors, moving from initial in vitro screening to in vivo validation and data correlation.

How to Proceed with Your Research

  • Check Specialized Databases: Search patent databases (like USPTO, WIPO, or Google Patents) and chemical vendor catalogs (e.g., MedChemExpress, Selleckchem, Tocris). The compound might be a research-grade chemical available for purchase, and its data sheet may contain some of the information you need.
  • Refine Your Search: Use the compound's specific Chemical Abstract Service (CAS) number or exact IUPAC name if known. This will yield more precise results than the common research code "this compound".
  • Consult the Primary Literature: The most detailed efficacy data is often found in the original research paper where the compound was first synthesized and characterized. A comprehensive search on platforms like PubMed or Google Scholar using the compound name as an exact phrase is essential.

References

Synergistic COX-2 Inhibitor Combinations in Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key combination strategies identified in the recent literature. The experimental data and protocols for these combinations can provide a methodological framework for your own validation of Cox-2-IN-14.

Combination Therapy Cancer Model(s) Observed Synergistic Effects & Key Metrics Proposed Mechanism of Synergy
COX-2 Inhibitor (SC236) + Modulated Electro-Hyperthermia (mEHT) [1] 4T1 TNBC (mouse), B16F10 melanoma [1] Strongest tumor destruction vs. monotherapies; ↑ cleaved caspase-3; ↓ IL-1β, COX-2 [1] Inhibits mEHT-induced pro-tumor inflammation; enhances apoptosis [1]
COX-2 Inhibitor (Aspirin) + Modulated Electro-Hyperthermia (mEHT) [1] 4T1 TNBC, B16F10 melanoma [1] Synergistic reduction in tumor growth & lung melanoma nodules [1] Targets multiple components of mEHT-induced acute phase response [1]
COX-2 Inhibitor (Celecoxib) + Immunotherapy [2] Preclinical models (e.g., pancreatic, breast) [2] ↑ CD4+/CD8+ T cell infiltration; ↓ Myeloid-Derived Suppressor Cells (MDSCs); improved T cell activation [2] Reverses PGE2-mediated immunosuppression in tumor microenvironment [2]
COX-2 Inhibitor (Naproxen) + Chemotherapy (Cisplatin) via Pt(IV) Prodrug (DNP) [3] Bladder cancer (T24, UMUC3, J82, MB49 cells) [3] Lower IC50 vs. cisplatin; ↑ intracellular Pt accumulation; ↑ apoptosis; ↓ inflammation [3] Dual cytotoxic and anti-inflammatory action; enhances DNA platination and ROS [3]
Dual COX-2/5-LOX Inhibitors (e.g., Curcumin) [4] (Investigated as anti-inflammatory agents) Concurrent inhibition of prostaglandins & leukotrienes; potentially safer GI profile than selective COX-2 inhibitors [4] Blocks multiple pathways in arachidonic acid cascade for broader anti-inflammatory effect [5] [4] [6]

Overview of Key Experimental Methodologies

Here is a summary of the core experimental protocols from the cited studies, which you can adapt for validating your compound of interest.

  • In Vivo Tumor Models [1]:

    • Cell Inoculation: 1×10^6 4T1 TNBC cells were inoculated into the mammary fat pad of female BALB/c mice.
    • Group Randomization: Mice were randomized into control and treatment groups based on tumor volume, typically starting around day 8 post-inoculation.
    • Dosing & Treatment: The combination group received SC236 (a selective COX-2 inhibitor) via oral gavage alongside mEHT treatment, which was applied to the tumor region.
  • Cytotoxicity & Cell Death Assays [3]:

    • Cell Viability (CCK-8 Assay): Used to determine the half-maximal inhibitory concentration (IC50) of drugs on cancer cell lines.
    • Colony Formation Assay: Treated cells are grown for 1-2 weeks, then stained and counted to assess long-term proliferative inhibition.
    • Live/Dead Staining: Cells are stained with Calcein-AM (labels live cells) and Propidium Iodide (labels dead cells) for fluorescence microscopy.
  • Mechanistic & Immunological Analysis [1] [2] [3]:

    • Immunohistochemistry (IHC) / Immunofluorescence: Used to detect and quantify protein expression (e.g., cleaved caspase-3 for apoptosis) in tumor tissues.
    • Flow Cytometry: Employed to analyze immune cell populations (e.g., CD8+ T cells, MDSCs) in dissociated tumors or to measure apoptosis via Annexin V/PI staining.
    • Transcriptomic Analysis (RNA-seq): Used to identify differentially expressed genes and pathway alterations (e.g., apoptosis, inflammation) in response to treatment.

Visualizing the Synergistic Mechanism of COX-2 Inhibition in Immunotherapy

The synergy between COX-2 inhibitors and other modalities like immunotherapy often arises from reversing the immunosuppressive effects of the COX-2/PGE2 pathway in the tumor microenvironment. The diagram below, generated using DOT language, illustrates this key signaling pathway and mechanism of action.

G cluster_effects Consequences on Tumor Immunity cluster_outcome Therapeutic Outcome COX2 COX-2 Enzyme (Overexpressed in Cancer) PGE2 PGE2 Production COX2->PGE2 Catalyzes ImmuneSuppression Immunosuppressive Tumor Microenvironment PGE2->ImmuneSuppression TCellExclusion Inhibition of T-cell Infiltration ImmuneSuppression->TCellExclusion MDSCActivation Activation of MDSCs ImmuneSuppression->MDSCActivation NKInhibition Inhibition of NK/DC Crosstalk ImmuneSuppression->NKInhibition COX2Inhibitor COX-2 Inhibitor PGE2Block Inhibition of PGE2 COX2Inhibitor->PGE2Block Blocks ImmuneActivation Restored Anti-Tumor Immunity PGE2Block->ImmuneActivation Leads to TCellInfiltration Enhanced T-cell Infiltration & Activation ImmuneActivation->TCellInfiltration MDSCReduction Reduced MDSC Suppression ImmuneActivation->MDSCReduction

How to Proceed with this compound Validation

Since specific data on this compound is not available in the public domain, here are steps you can take:

  • Consult Specialized Databases: Search commercial chemical vendor sites (e.g., MedChemExpress, Selleckchem, Tocris) for data sheets on this compound, which often include unpublished in-house experimental data.
  • Design Your Own Experiments: Use the methodologies summarized above as a blueprint. You can directly test this compound in combination with standard-of-care drugs (e.g., chemotherapies, ICIs) in relevant cell line and animal models.
  • Leverage the Broader Evidence: The strong and consistent synergy demonstrated by other COX-2 inhibitors provides a solid rationale that a potent and selective inhibitor like this compound could be an effective combination partner.

References

Cox-2-IN-14 fluorescence intensity comparison benchmarks

Author: Smolecule Technical Support Team. Date: February 2026

Documented COX-2 Fluorescent Probes

Probe Name Core Structure / Design Key Experimental Findings & Performance Data Citation
IBPC1 Indomethacin-adopted benzothiazole-pyranocarbazole High fluorescence intensity in LPS-induced inflammatory cells; significantly higher signal in damaged vs. normal disc tissues in IVD degeneration model. [1]
COX2-ClO2 Methylene blue derivative with indomethacin Red emission (~668 nm) upon reaction with ClO⁻; high selectivity for COX-2; demonstrated imaging in tumor-bearing mice. [2]
SCX Indomethacin conjugated with phenanthrene-benzothiazole fluorophore (PBT) Two-photon probe; TPA value >160 GM; distinguished cancer from normal cells and human colorectal cancer tissues from normal tissues. [3]
YL-186 Quinoline-malononitrile AIEgen with indomethacin Near-infrared emission (>650 nm); large Stokes shift; high photostability; selective imaging of cancer cells (HeLa, MCF-7) over normal cells. [4]
Compound 2 (from 2010 study) Indomethacin-based fluorescent inhibitor Selective uptake in COX-2-expressing inflamed and tumor tissues in vivo; signal blocked by pre-treatment with celecoxib. [5]

Common Experimental Protocols for Evaluation

The methodologies from these studies provide a framework for how a compound like Cox-2-IN-14 would be benchmarked.

  • In Vitro Specificity & Inhibition Assays: These tests use purified COX-1 and COX-2 enzymes to confirm that the probe's binding and fluorescence activation are specific to COX-2. A common method involves quantifying the conversion of radiolabeled arachidonic acid to prostaglandin products. [5]
  • Cell Culture and Imaging: Experiments are performed on cell lines (e.g., cancer cells, human nucleus pulposus cells) where COX-2 expression is artificially induced (e.g., using Lipopolysaccharide (LPS) and interferon-γ). Cells are treated with the probe and imaged using confocal microscopy. Specificity is confirmed by pre-treating cells with a COX-2 inhibitor (e.g., celecoxib, indomethacin) to block the signal. [1] [5]
  • In Vivo Imaging: Probes are administered (intraperitoneally or intravenously) to animal models of disease, such as mice with inflammation or tumors. Fluorescence imaging systems are then used to visualize the accumulation and intensity of the probe in target tissues compared to normal tissues. [5]
  • Spectroscopic Measurements: Key photophysical properties are characterized, including absorption and fluorescence spectra, fluorescence quantum yield, Stokes shift, and photostability. These are essential for comparing the intrinsic brightness and practicality of different probes. [1] [2] [3]

The following diagram outlines the general workflow for evaluating a COX-2 fluorescent probe, synthesized from the methodologies above.

G Start Probe Design & Synthesis InVitro In Vitro Characterization Start->InVitro Cell Cellular Imaging InVitro->Cell Spectro Spectroscopic Analysis (Absorption/Emission, Quantum Yield) InVitro->Spectro Enzyme Enzyme Assay (COX-2 Selectivity & Inhibition) InVitro->Enzyme InVivo In Vivo Imaging Cell->InVivo Culture Cell Culture & COX-2 Induction (e.g., with LPS/IFN-γ) Cell->Culture Imaging Confocal Microscopy & Specificity Blocking Cell->Imaging AnimalModel Animal Model (e.g., Inflammation, Tumor) InVivo->AnimalModel Bioimaging Fluorescence Bioimaging (Target vs. Normal Tissue) InVivo->Bioimaging

How to Locate Specific Data on this compound

  • Verify the Compound Identifier: Ensure that "this compound" is the standardized and published name for the compound. Checking chemical vendor sites (e.g., MedChemExpress, Selleckchem, Tocris) for its structure and available data can be a good start.
  • Search Specialized Databases: Use academic search engines like PubMed, Scopus, and Web of Science with a focused query, for example: "this compound" AND (fluorescence OR imaging OR "optical probe").
  • Consult Related Literature: If the compound itself is not well-documented, look for the primary research article where it was first reported. The synthesis and characterization data should be contained there.

References

Cox-2-IN-14 molecular docking scores validation

Author: Smolecule Technical Support Team. Date: February 2026

Docking Score Validation & Benchmarking Data

The table below summarizes quantitative validation benchmarks and scores for known COX-2 inhibitors from recent research, which can serve as a reference for evaluating your own docking results for COX-2-IN-14.

Compound / Benchmark Docking Score (kcal/mol) Docking Software Key Validation Metric Source
Canniprene (Natural Hit) -10.59 Glide (XP) Compared to reference inhibitors [1]
Oroxylin A (Natural Hit) -10.25 Glide (XP) Compared to reference inhibitors [1]
Luteolin (Natural Hit) -9.49 Glide (XP) Compared to reference inhibitors [1]
Celecoxib (Reference Drug) - - Used for grid & protocol validation [1]
Top Hits from ZINC DB -10.62 to -11.03 iGEMDOCK Stronger binding than (R)-naproxen control [2]
Pose Prediction Success - Glide 100% (RMSD < 2.0 Å) [3]
Pose Prediction Success - GOLD, AutoDock, FlexX 59% - 82% (RMSD < 2.0 Å) [3]
Virtual Screening AUC 0.61 - 0.92 Multiple Programs Area Under Curve for active/inactive discrimination [3]

Experimental Protocols for Docking Validation

To ensure the reliability of your docking scores for this compound, the scientific community relies on several key validation experiments. The workflow for this process is summarized below:

G Start Start: Docking Protocol Validation Step1 1. Pose Reproduction Start->Step1 Step2 2. Virtual Screening Benchmark Start->Step2 Step3 3. Control Experiments Start->Step3 Step4 4. Energy Calculations Start->Step4 Metric1 RMSD < 2.0 Å Step1->Metric1 Metric2 AUC > 0.7 Step2->Metric2 Metric3 Compare to known actives (e.g., Celecoxib, Rofecoxib) Step3->Metric3 Metric4 MM/GBSA for binding affinity Step4->Metric4

The methodology for each key validation step is as follows:

  • Pose Reproduction: The most critical step is to verify that your docking software can reproduce the experimentally determined binding pose of a known inhibitor. A common practice is to use a structure like COX-2 bound to Celecoxib (PDB: 3LN1) [1] or Rofecoxib (PDB: 5KIR) [3]. After removing the native ligand and re-docking it, the calculated pose is superimposed on the experimental one. The Root Mean Square Deviation (RMSD) between the two should ideally be less than 2.0 Å to confirm the protocol's accuracy [3].
  • Virtual Screening Benchmark: This test evaluates the docking program's ability to distinguish true active compounds from inactive ones (decoys). Using a prepared database of known actives and inactives for COX-2, the enrichment factor and the Area Under the Receiver Operating Characteristic Curve (AUC) are calculated. An AUC value above 0.7-0.8 indicates a good ability to prioritize active compounds [3].
  • Control with Known Inhibitors: Always dock well-established COX-2 inhibitors (such as Celecoxib, Rofecoxib, or (R)-naproxen [2]) as positive controls within the same protocol used for this compound. This provides a direct benchmark to contextualize the predicted docking score and binding affinity of your compound of interest [2] [1].
  • Binding Free Energy Calculations: For a more reliable estimate of binding affinity that goes beyond the docking score, use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This post-docking calculation considers solvation and entropy effects and is widely used to re-score and validate docking hits for COX-2 [4] [1].

How to Proceed with this compound Validation

Since a direct literature reference for this compound is unavailable, I suggest the following path forward:

  • Perform Your Own Docking: Conduct the docking study for this compound using a validated protocol. The PDB entries 3LN1 (bound to Celecoxib) [1] or 5KIR (bound to Rofecoxib) [5] [3] are excellent, well-characterized starting points for the COX-2 protein structure.
  • Contextualize Your Results: Compare your docking score for this compound directly against the scores of positive controls like Celecoxib and the high-scoring natural compounds listed in the first table.
  • Consult Specialized Databases: Search for "this compound" in specialized chemical and pharmacological databases like PubChem or ChEMBL. These resources may contain experimental or computational bioactivity data that is not captured in general scientific literature.

References

×

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

386.12263431 g/mol

Monoisotopic Mass

386.12263431 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types